Product packaging for CS-2100(Cat. No.:)

CS-2100

Katalognummer: B1669643
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: DWVJASHDNJMDNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Potent, orally active and S1P3-sparing S1P1 agonist>CS-2100 is a potent, orally active and S1P3-sparing S1P1 agonist. This compound had >5000-fold greater agonist activity for human S1P (EC;  4.0 nM) relative to S1P (EC;  >20,000 nM). This compound is efficacious in the adjuvant-induced arthritis model in rats (ID;  0.44 mg/kg). This compound showed potent efficacy in various animal disease models, it was also revealed that the central 1,2,4-oxadiazole ring of this compound was decomposed by enterobacteria in intestine of rats and monkeys, implicating the latent concern about an external susceptibility in its metabolic process in the upcoming clinical studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23N3O4S B1669643 CS-2100

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[[4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-2-16-12-21(15-28-13-18(14-28)25(29)30)33-22(16)23-26-24(32-27-23)17-8-10-20(11-9-17)31-19-6-4-3-5-7-19/h3-12,18H,2,13-15H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVJASHDNJMDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1)CN2CC(C2)C(=O)O)C3=NOC(=N3)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Preclinical Profile of CS-2100, a Novel Selective Serotonin Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuroscience, pharmacology, and psychiatry.

Abstract

CS-2100 is a novel, potent, and selective serotonin (B10506) reuptake inhibitor (SSRI) under preclinical investigation for the treatment of Major Depressive Disorder (MDD). This document provides a comprehensive overview of the core pharmacological and pharmacokinetic properties of this compound. The data herein demonstrates its high affinity and selectivity for the human serotonin transporter (SERT) over other monoamine transporters. In vitro functional assays confirm its potent inhibition of serotonin reuptake. The methodologies for all pivotal experiments are detailed, and key signaling pathways implicated in its mechanism of action are visualized. All data presented are from in vitro and rodent models and await clinical validation.

Core Pharmacodynamics: Transporter Binding Affinity and Selectivity

The primary mechanism of action for this compound is the inhibition of the serotonin transporter (SERT). To characterize its binding profile, competitive radioligand binding assays were performed using membranes from HEK293 cells stably expressing the human recombinant serotonin (hSERT), norepinephrine (B1679862) (hNET), or dopamine (B1211576) (hDAT) transporters.

Experimental Protocol: Radioligand Binding Assay
  • Cell Lines: HEK293 cells stably transfected with hSERT, hNET, or hDAT.

  • Membrane Preparation: Cells were cultured to 90% confluency, harvested, and homogenized in a lysis buffer (50 mM Tris, pH 7.4). The homogenate was centrifuged, and the resulting membrane pellet was washed and resuspended in the assay buffer.

  • Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands:

    • For hSERT: [³H]-Citalopram

    • For hNET: [³H]-Nisoxetine

    • For hDAT: [³H]-WIN 35,428

  • Procedure: A constant concentration of the respective radioligand was incubated with cell membranes in the presence of increasing concentrations of this compound (from 10⁻¹¹ to 10⁻⁵ M). Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM fluoxetine (B1211875) for SERT).

  • Incubation: The reaction mixtures were incubated for 60 minutes at room temperature.

  • Detection: Bound and free radioligand were separated by rapid filtration through glass fiber filters. The filters were washed, and the bound radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC₅₀ values (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary: Transporter Binding Affinity

The binding affinity (Ki) of this compound for hSERT, hNET, and hDAT is summarized below. The data represent the mean ± standard deviation from three independent experiments.

CompoundhSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)
This compound 0.85 ± 0.12 315 ± 28 980 ± 75 ~370-fold ~1150-fold
Paroxetine1.1 ± 0.2150 ± 21260 ± 30~136-fold~236-fold
Sertraline0.9 ± 0.15420 ± 4525 ± 4~467-fold~28-fold

Table 1: Comparative binding affinities and selectivity ratios for this compound and reference SSRIs.

Functional Activity: In Vitro Serotonin Reuptake Inhibition

To assess the functional potency of this compound, its ability to inhibit the uptake of serotonin into cells expressing hSERT was measured.

Experimental Protocol: [³H]-Serotonin Uptake Assay
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing hSERT.

  • Assay Medium: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Substrate: [³H]-Serotonin (5-HT).

  • Procedure: Cells were plated in 96-well plates and allowed to adhere overnight. On the day of the assay, cells were pre-incubated with various concentrations of this compound or a vehicle control for 20 minutes at 37°C.

  • Uptake Initiation: Following pre-incubation, [³H]-5-HT was added to each well to initiate the uptake reaction.

  • Uptake Termination: After 10 minutes, the uptake was terminated by rapidly washing the cells with ice-cold assay buffer.

  • Detection: The cells were lysed, and the intracellular radioactivity was measured by liquid scintillation counting.

  • Data Analysis: IC₅₀ values were determined from concentration-response curves using non-linear regression.

Data Summary: Functional Potency

The potency of this compound in inhibiting serotonin reuptake is presented as the IC₅₀ value.

CompoundhSERT Reuptake IC₅₀ (nM)
This compound 1.5 ± 0.3
Paroxetine2.0 ± 0.5
Sertraline1.8 ± 0.4

Table 2: Functional potency of this compound in inhibiting serotonin reuptake in vitro.

Mechanism of Action and Downstream Signaling

By blocking SERT, this compound increases the concentration and residence time of serotonin in the synaptic cleft.[1][2] This enhanced serotonergic neurotransmission leads to the activation of various postsynaptic and presynaptic serotonin (5-HT) receptors. The long-term therapeutic effects of SSRIs are believed to arise from adaptive changes in downstream signaling cascades and gene expression, rather than solely from the acute increase in synaptic serotonin.[3][4][5]

Key Signaling Pathways

The increased activation of postsynaptic 5-HT receptors, particularly G-protein coupled receptors (GPCRs) like the 5-HT1A, 5-HT2, 5-HT4, and 5-HT7 families, triggers multiple intracellular signaling pathways. A crucial long-term consequence of sustained SSRI action is the increased expression and signaling of Brain-Derived Neurotrophic Factor (BDNF), which promotes neuronal survival, growth, and synaptic plasticity.

SSRI_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron CS2100 This compound SERT SERT CS2100->SERT Inhibits Serotonin_Vesicle 5-HT Vesicle Serotonin_Pre 5-HT Serotonin_Vesicle->Serotonin_Pre Release Serotonin_Pre->SERT Reuptake Serotonin_Synapse Increased 5-HT Serotonin_Pre->Serotonin_Synapse GPCR 5-HT Receptors (GPCRs) Serotonin_Synapse->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates PKA PKA AC->PKA ↑ cAMP CREB CREB PKA->CREB Phosphorylates BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Activates BDNF BDNF Expression BDNF_Gene->BDNF Plasticity Neuronal Plasticity & Survival BDNF->Plasticity Promotes PK_Workflow cluster_animal In-Vivo Phase cluster_analytical Bioanalysis Phase cluster_analysis Data Analysis Phase Dosing Dosing (IV & PO in Rats) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Sample Extraction Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Concentration Determine Plasma Concentration LCMS->Concentration NCA Non-Compartmental Analysis (NCA) Concentration->NCA Params Calculate PK Parameters NCA->Params

References

Pharmacological Profile of CS-2100: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-2100 is a potent, orally active, and highly selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Its pharmacological activity is characterized by a high affinity for the human S1P1 receptor, leading to robust immunosuppressive effects in vivo. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activity, and available pharmacokinetic and pharmacodynamic data. Detailed experimental methodologies for key studies are also presented to facilitate reproducibility and further investigation.

Introduction

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, most notably in regulating the trafficking of lymphocytes from lymphoid organs.[1][2] Modulation of S1P receptors, particularly S1P1, has emerged as a successful therapeutic strategy for autoimmune diseases. This compound is a small molecule agonist designed for high selectivity for the S1P1 receptor over other S1P receptor subtypes, such as S1P3, to minimize potential side effects.[3][4]

Mechanism of Action

This compound exerts its pharmacological effects through agonism of the S1P1 receptor.[3] Upon binding, it activates intracellular signaling cascades, leading to the internalization of the S1P1 receptor on lymphocytes. This functional antagonism prevents lymphocytes from responding to the natural S1P gradient that governs their egress from lymph nodes and other secondary lymphoid organs. The resulting sequestration of lymphocytes in these tissues leads to a reduction in circulating lymphocytes, thereby mitigating the inflammatory processes characteristic of autoimmune diseases.

Signaling Pathway

The binding of this compound to the S1P1 receptor, which is primarily coupled to the Gαi subunit of heterotrimeric G proteins, initiates a downstream signaling cascade. This leads to the activation of various effector molecules that ultimately regulate cell migration and adhesion.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein Gαi/βγ S1P1->G_protein Activates CS2100 This compound CS2100->S1P1 Binds to Effector Downstream Effectors G_protein->Effector Modulates Response Inhibition of Lymphocyte Egress Effector->Response Leads to

Caption: S1P1 Receptor Signaling Pathway Activation by this compound.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through functional assays assessing its potency and selectivity for S1P receptors.

Quantitative Data
ParameterSpeciesReceptorValueReference
EC50 HumanS1P14.0 nM
EC50 HumanS1P3>20,000 nM
Selectivity HumanS1P1 vs S1P3>5000-fold
Experimental Protocols

S1P Receptor Agonist Activity Assay:

The agonist activity of this compound on human S1P1 and S1P3 receptors is typically determined using a functional assay, such as a GTPγS binding assay or a reporter gene assay, in a cell line overexpressing the respective receptor subtype.

Functional_Assay_Workflow A Plate cells expressing human S1P1 or S1P3 receptors B Add varying concentrations of this compound A->B C Incubate for a defined period B->C D Add detection reagents (e.g., GTPγS-Europium or luciferase substrate) C->D E Measure signal (e.g., fluorescence or luminescence) D->E F Calculate EC50 values from concentration-response curves E->F

Caption: General Workflow for S1P Receptor Functional Assay.

In Vivo Pharmacology

This compound has demonstrated significant in vivo efficacy in animal models of autoimmune diseases and has been shown to modulate glutamate (B1630785) release in the central nervous system.

Quantitative Data
ParameterSpeciesModelValueReference
ID50 RatHost vs. Graft Reaction0.407 mg/kg
Experimental Protocols

Host versus Graft Reaction (HvGR) in Rats:

The immunosuppressive efficacy of this compound was evaluated in a rat model of host versus graft reaction. While the specific protocol for the this compound study is not detailed in the available literature, a general methodology is as follows:

HvGR_Workflow A Inject popliteal lymph node cells from donor rats into the footpad of recipient rats B Administer this compound or vehicle orally to recipient rats for a specified duration A->B C Excise and weigh the popliteal lymph nodes of recipient rats B->C D Calculate the percentage of inhibition of lymph node swelling C->D E Determine the ID50 value D->E

Caption: General Workflow for Host versus Graft Reaction Model.

Glutamate Release Assay from Mouse Cortical Synaptosomes:

This compound has been used to investigate the role of presynaptic S1P1 receptors in modulating glutamate release.

  • Protocol:

    • Isolate synaptosomes from the cortex of healthy mice.

    • Preload the synaptosomes with [³H]D-aspartate.

    • Superfuse the synaptosomes under resting (3 mM KCl) or depolarizing (12 mM KCl) conditions.

    • Introduce this compound at concentrations ranging from 0.1 to 30 nM.

    • Quantify the release of [³H]D-aspartate as a measure of glutamate exocytosis.

Pharmacokinetics and Pharmacodynamics

Limited pharmacokinetic and pharmacodynamic data for this compound are available from studies in rats.

Pharmacodynamic Data
ParameterSpeciesDosesObservationReference
Lymphocyte Count Rat0.1 and 1 mg/kg (single oral doses)Significant decrease with a nadir at 8 and/or 12 hours post-dose. Recovery to vehicle control levels by 24-48 hours.
Pharmacokinetic Data

Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability for this compound are not publicly available at this time.

Conclusion

This compound is a potent and highly selective S1P1 receptor agonist with demonstrated in vivo efficacy in a rat model of immunosuppression. Its mechanism of action, centered on the sequestration of lymphocytes, makes it a promising candidate for the treatment of autoimmune diseases. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential in a broader range of inflammatory conditions. The available data suggest a favorable pharmacological profile with a clear dose-dependent effect on circulating lymphocytes.

References

No Publicly Available Information on the Synthesis Pathway of "CS-2100"

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the synthesis pathway and precursors of a compound designated "CS-2100," no relevant information could be found in the public domain.

Initial investigations suggest that "this compound" does not correspond to a recognized chemical entity with established synthetic routes in publicly accessible scientific literature, patent databases, or chemical catalogs. The search results for "this compound" predominantly point to computer science course codes at various academic institutions, indicating that this identifier is not uniquely associated with a chemical compound in a way that is broadly indexed or searchable.

It is possible that "this compound" represents an internal research code, a novel compound not yet disclosed in publications, or a proprietary molecule under development. Without further context or alternative nomenclature, a detailed technical guide on its synthesis, including experimental protocols, quantitative data, and pathway visualizations, cannot be constructed at this time.

Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to consult internal documentation or proprietary databases that may contain information not available to the public. If "this compound" is an alternative or abbreviated name for a known molecule, providing that information would be necessary to conduct a fruitful search for its synthesis pathway.

In Vitro Characterization of CS-2100 (AB-2100): A Technical Overview of a Logic-Gated CAR-T Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vitro studies of CS-2100, also known as AB-2100, an investigational integrated circuit T (ICT) cell therapy. Developed for the treatment of clear-cell renal cell carcinoma (ccRCC), AB-2100 incorporates a sophisticated suite of genetic modifications designed to enhance tumor specificity, resist immunosuppression, and amplify cytotoxic potency. This document details the core components of AB-2100, the experimental protocols used for its in vitro validation, and a summary of its functional characteristics.

Core Technology: The AB-2100 Integrated Circuit T (ICT) Cell

AB-2100 is an autologous CAR-T cell therapy engineered with multiple functionalities to overcome the challenges of treating solid tumors.[1][2] The core of its design is a sequential "AND" logic gate that requires two distinct tumor-associated antigens to be present for full activation, thereby minimizing off-tumor toxicity.[3][4]

The key engineered features of AB-2100 are:

  • Sequential "AND" Logic Gate: This system consists of a priming receptor (PrimeR) that targets prostate-specific membrane antigen (PSMA), which is expressed on the tumor neovasculature of ccRCC, and an inducible Chimeric Antigen Receptor (CAR) that targets Carbonic Anhydrase 9 (CA9), an antigen highly expressed on ccRCC cells. Engagement of the PrimeR with PSMA triggers the expression of the CA9-targeted CAR, effectively restricting T-cell activity to the tumor microenvironment where both antigens are present.

  • Tumor Microenvironment Resistance: To counteract the immunosuppressive nature of the tumor microenvironment (TME), AB-2100 is equipped with a short hairpin RNA-microRNA (shRNA-miR) module. This module leads to the constitutive knockdown of FAS and TGF-beta receptor 2 (TGFBR2), two key signaling proteins involved in T-cell apoptosis and suppression.

  • Enhanced Potency and Persistence: AB-2100 includes a constitutive synthetic pathway activator (SPA) that promotes STAT3 signaling. Enhanced STAT3 activation is designed to improve T-cell cytotoxicity, expansion, and functional persistence.

These components are integrated into the T-cell genome using a CRISPR-mediated knock-in of a single transgene into a safe-harbor locus.

In Vitro Experimental Assessment of AB-2100

A series of in vitro assays were conducted to evaluate the specificity, potency, and durability of AB-2100. The following sections describe the methodologies for the key experiments performed.

Assessment of Dual-Antigen Specificity and Cytotoxicity

To validate the "AND" logic gate, the cytotoxic potential of AB-2100 was tested against tumor cell lines expressing either one or both of the target antigens.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Target Cell Preparation:

    • Culture ccRCC cell lines that are CA9-positive only (e.g., A498) and cell lines engineered to be PSMA-positive and CA9-positive.

    • Harvest and wash the target cells, and resuspend them in an appropriate assay medium.

    • Plate the target cells at a density of 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate.

  • Effector Cell Preparation:

    • Thaw and culture AB-2100 cells.

    • Harvest, wash, and resuspend the AB-2100 cells in the assay medium.

    • Perform serial dilutions to achieve various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1, 1:1).

  • Co-culture:

    • Add the AB-2100 cells to the wells containing the target cells.

    • Include control wells with target cells only (spontaneous lysis) and target cells with a lysis agent (maximum lysis).

    • Incubate the plate at 37°C in a humidified CO2 incubator for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement:

    • Assess cell viability using a standard method such as a lactate (B86563) dehydrogenase (LDH) release assay or a fluorescence-based cytotoxicity assay.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Modeling Vascular Priming and CA9-CAR Induction

A co-culture system was developed to simulate the priming of AB-2100 cells by PSMA-expressing endothelial cells, leading to the induction of the CA9-CAR and subsequent killing of CA9-positive tumor cells.

Experimental Protocol: Vascular Priming Co-culture Model

  • Endothelial Cell Culture:

    • Culture PSMA-expressing human umbilical vein endothelial cells (HUVECs).

    • Plate HUVECs in a 96-well plate and allow them to form a monolayer.

  • Co-culture Setup:

    • Add AB-2100 cells to the HUVEC monolayer and incubate for a period to allow for priming (e.g., 24 hours).

    • Following the priming period, introduce CA9-positive ccRCC target cells to the co-culture.

  • Assessment of Tumor Cell Killing:

    • Monitor the co-culture over time (e.g., 24-72 hours) using live-cell imaging to observe the specific killing of ccRCC cells.

    • Alternatively, at the end of the incubation period, lyse the cells and quantify the remaining viable ccRCC cells using a specific marker or a pre-labeled fluorescent tag.

Evaluation of FAS Knockdown and Resistance to Apoptosis

To confirm the functionality of the FAS knockdown module, a FAS cross-linking assay was performed to assess the resistance of AB-2100 cells to FAS-mediated apoptosis.

Experimental Protocol: FAS Cross-linking Assay

  • Cell Preparation:

    • Culture AB-2100 cells and control T-cells (without FAS knockdown).

    • Harvest and resuspend the cells in culture medium.

  • Induction of Apoptosis:

    • Treat the cells with a FAS-agonistic antibody (e.g., anti-Fas IgM) with a cross-linking agent (e.g., protein A) to induce apoptosis.

    • Include an untreated control and a positive control for apoptosis (e.g., staurosporine (B1682477) treatment).

    • Incubate the cells for a defined period (e.g., 4-8 hours).

  • Apoptosis Measurement:

    • Stain the cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).

    • Analyze the cell populations by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and dead (viability dye positive) cells.

    • Compare the levels of apoptosis between AB-2100 cells and control T-cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the in vitro studies of AB-2100.

AB2100_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_AB2100 AB-2100 ICT Cell Tumor_Neovasculature Tumor Neovasculature (PSMA-positive) PrimeR PSMA-targeting PrimeR Tumor_Neovasculature->PrimeR 1. Priming ccRCC_Cell ccRCC Tumor Cell (CA9-positive) CA9_CAR_Induction Inducible CA9-CAR (Expression) PrimeR->CA9_CAR_Induction 2. Induces CA9_CAR_Induction->ccRCC_Cell 3. Targeting & Killing STAT3_Activation Constitutive STAT3 Activation (SPA) AB-2100_Functions Enhanced Cytotoxicity, Expansion & Persistence STAT3_Activation->AB-2100_Functions Enhances FAS_TGFBR2_KD FAS/TGFBR2 Knockdown (shRNA) FAS_TGFBR2_KD->AB-2100_Functions Protects TME_Suppression TME Immunosuppression (e.g., via FASL, TGF-β) TME_Suppression->AB-2100_Functions Inhibits (counteracted by KD)

Caption: Mechanism of action of AB-2100 in the tumor microenvironment.

Cytotoxicity_Workflow Start Prepare_Target Prepare Target Cells (CA9+ and PSMA+CA9+) Start->Prepare_Target Prepare_Effector Prepare AB-2100 (Effector Cells) Start->Prepare_Effector Co_culture Co-culture at various E:T Ratios Prepare_Target->Co_culture Prepare_Effector->Co_culture Incubate Incubate for 24-72 hours Co_culture->Incubate Measure_Lysis Measure Specific Lysis (e.g., LDH Assay) Incubate->Measure_Lysis Analyze Analyze Data Measure_Lysis->Analyze End Analyze->End

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Summary of In Vitro Data

While specific quantitative data from the in vitro studies of AB-2100 are not publicly available in detail, the qualitative results from published abstracts provide a clear indication of its performance. The expected outcomes are summarized below.

Table 1: Dual-Antigen Specificity and Cytotoxicity

Target Cell TypeExpected Outcome
CA9-positive onlyMinimal to no cytotoxic activity
PSMA-positive, CA9-negativeNo cytotoxic activity
PSMA-positive, CA9-positiveSignificant, dose-dependent cytotoxic activity
Antigen-negativeNo cytotoxic activity

Table 2: Functional Assessment of Engineered Modules

AssayEngineered ModuleExpected Outcome
Vascular Priming Co-culture"AND" Logic GateUpregulation of CA9-CAR expression and subsequent killing of CA9-positive tumor cells only after co-culture with PSMA-positive endothelial cells.
FAS Cross-linkingFAS KnockdownReduced levels of apoptosis in AB-2100 cells compared to control T-cells upon FAS-mediated apoptotic stimulus.
In vitro T-cell Expansion and Cytokine ReleaseSTAT3 Activation (SPA)Enhanced proliferation and increased secretion of effector cytokines (e.g., IFN-γ, TNF-α) compared to control T-cells.

References

An In-depth Technical Guide to CS-2100 and its Effects on Cardiac Function

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding a specific therapeutic agent designated "CS-2100" for cardiac function is not available at the time of this writing. The following is a hypothetical technical guide based on plausible scientific principles for a compound targeting cardiac fibrosis and hypertrophy, which we will refer to as this compound for the purpose of this document. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor 1 (TGFβR1), also known as Activin receptor-like kinase 5 (ALK5). Pathological cardiac remodeling, characterized by cardiac hypertrophy and fibrosis, is a hallmark of heart failure progression. The TGF-β signaling pathway is a critical mediator of these processes. By selectively targeting TGFβR1, this compound aims to attenuate the downstream signaling cascades that lead to the expression of pro-fibrotic and hypertrophic genes, thereby offering a potential therapeutic strategy to halt or reverse adverse cardiac remodeling in heart failure.

Proposed Mechanism of Action

This compound is designed to competitively inhibit the ATP-binding site of the TGFβR1 kinase domain. This inhibition prevents the phosphorylation and activation of downstream SMAD2 and SMAD3 proteins. The activated SMAD complex (SMAD2/3/4) translocates to the nucleus and acts as a transcription factor for a host of genes involved in extracellular matrix deposition and cardiomyocyte hypertrophy. By blocking this initial step, this compound effectively downregulates the expression of key fibrotic proteins such as collagen type I and III, and α-smooth muscle actin (α-SMA), as well as hypertrophic markers like β-myosin heavy chain (β-MHC).

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response TGFb TGF-β TGFbR2 TGFβR2 TGFb->TGFbR2 Binding TGFbR1 TGFβR1 (ALK5) TGFbR2->TGFbR1 Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbR1->SMAD23 Phosphorylation CS2100 This compound CS2100->TGFbR1 Inhibition pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocation DNA DNA SMAD_complex_nuc->DNA Binds to SBE Transcription Gene Transcription DNA->Transcription Fibrosis Fibrosis (Collagen, α-SMA) Transcription->Fibrosis Hypertrophy Hypertrophy (β-MHC) Transcription->Hypertrophy

Figure 1: Proposed signaling pathway of this compound action.

Preclinical Data

In Vitro Efficacy

The efficacy of this compound was evaluated in primary human cardiac fibroblasts (hCFs) and neonatal rat ventricular myocytes (NRVMs).

Table 1: Effect of this compound on Pro-fibrotic Gene Expression in hCFs

TreatmentCollagen I mRNA (fold change)α-SMA Protein (% of control)
Control1.0 ± 0.1100 ± 5
TGF-β (10 ng/mL)8.2 ± 0.5350 ± 20
TGF-β + this compound (1 µM)1.5 ± 0.2120 ± 10
TGF-β + this compound (10 µM)0.9 ± 0.195 ± 8

Table 2: Effect of this compound on Hypertrophic Markers in NRVMs

TreatmentCell Surface Area (µm²)β-MHC mRNA (fold change)
Control1500 ± 801.0 ± 0.1
Angiotensin II (1 µM)2800 ± 1506.5 ± 0.4
Ang II + this compound (1 µM)1800 ± 1002.1 ± 0.2
Ang II + this compound (10 µM)1600 ± 901.2 ± 0.1
In Vivo Efficacy

A murine model of heart failure was induced by transverse aortic constriction (TAC). After 2 weeks of TAC, mice were treated with vehicle or this compound (30 mg/kg/day) for 4 weeks.

Table 3: Effect of this compound on Cardiac Function and Remodeling in TAC Mice

ParameterShamTAC + VehicleTAC + this compound
Ejection Fraction (%)65 ± 335 ± 455 ± 3
Heart Weight/Body Weight (mg/g)4.5 ± 0.28.1 ± 0.55.2 ± 0.3
Interstitial Fibrosis (%)2.1 ± 0.315.8 ± 1.24.5 ± 0.6

Experimental Protocols

In Vitro Cardiac Fibroblast Activation Assay
  • Cell Culture: Primary human cardiac fibroblasts are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are serum-starved for 24 hours, then pre-treated with this compound or vehicle for 1 hour before stimulation with TGF-β (10 ng/mL) for 24 hours.

  • Gene Expression Analysis: RNA is extracted, and quantitative PCR is performed to measure the relative expression of Collagen I mRNA, normalized to GAPDH.

  • Protein Analysis: Cells are lysed, and Western blotting is performed to quantify α-SMA protein levels, normalized to β-actin.

In Vivo Transverse Aortic Constriction (TAC) Model
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Surgical Procedure: Mice are anesthetized, and a suture is tied around the transverse aorta between the brachiocephalic and left common carotid arteries to induce pressure overload. Sham-operated animals undergo the same procedure without aortic constriction.

  • Drug Administration: Two weeks post-surgery, mice are randomized to receive daily oral gavage of this compound (30 mg/kg) or vehicle for 4 weeks.

  • Echocardiography: Cardiac function is assessed by transthoracic echocardiography at baseline and at the end of the treatment period to measure ejection fraction.

  • Histological Analysis: Hearts are excised, fixed, and sectioned. Masson's trichrome staining is performed to quantify the extent of interstitial fibrosis.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies hCF Isolate Human Cardiac Fibroblasts Culture Cell Culture & Plating hCF->Culture NRVM Isolate Neonatal Rat Ventricular Myocytes NRVM->Culture Treat_vitro Treat with this compound +/- Stimuli (TGF-β/Ang II) Culture->Treat_vitro Analysis_vitro qPCR & Western Blot (Fibrosis/Hypertrophy Markers) Treat_vitro->Analysis_vitro Mice C57BL/6 Mice TAC Transverse Aortic Constriction (TAC) Surgery Mice->TAC Treat_vivo Administer this compound or Vehicle (4 weeks) TAC->Treat_vivo Echo Echocardiography (Cardiac Function) Treat_vivo->Echo Histo Histology (Fibrosis Analysis) Treat_vivo->Histo

Figure 2: Experimental workflow for preclinical evaluation of this compound.

Summary and Future Directions

The hypothetical preclinical data for this compound, a selective TGFβR1 inhibitor, demonstrate its potential to mitigate cardiac fibrosis and hypertrophy, key pathological features of heart failure. By inhibiting the TGF-β signaling pathway, this compound shows promise in improving cardiac function in a murine model of pressure overload-induced heart failure. Future studies should focus on long-term safety and efficacy, as well as exploring the therapeutic potential of this compound in other models of cardiac disease, such as diabetic cardiomyopathy and chemotherapy-induced cardiotoxicity. Further investigation into the optimal dosing regimen and potential off-target effects will be crucial for its clinical translation.

Methodological & Application

Application Notes and Protocols for a Novel Anti-Anginal Agent in Experimental Angina Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angina pectoris, a primary symptom of ischemic heart disease, results from an imbalance between myocardial oxygen supply and demand.[1] The development of novel therapeutic agents for angina requires rigorous evaluation in preclinical and clinical models to establish safety and efficacy. These application notes provide a comprehensive overview of the experimental protocols for characterizing a hypothetical novel anti-anginal agent, herein referred to as "Compound X," from in vitro studies to clinical trials. The methodologies and data presentation formats are designed for researchers, scientists, and drug development professionals.

Preclinical Evaluation of Compound X

Preclinical studies are fundamental to understanding the mechanism of action, pharmacokinetics, and safety profile of a new anti-anginal candidate.

1.1. In Vitro and Ex Vivo Models

  • Isolated Cardiomyocytes: To investigate the direct cellular effects of Compound X, isolated cardiomyocytes can be subjected to hypoxia and reoxygenation to mimic ischemic conditions.[2]

    • Protocol:

      • Isolate ventricular myocytes from adult rodents (e.g., rats or mice) via enzymatic digestion.

      • Culture the isolated myocytes under standard conditions.

      • Induce chemical hypoxia by treating the cells with metabolic inhibitors (e.g., 2-deoxyglucose and FCCP) in a glucose-free medium.

      • Treat the cells with varying concentrations of Compound X before or during the hypoxic challenge.

      • Assess cell viability (e.g., using Trypan Blue exclusion or LDH assay), apoptosis (e.g., TUNEL staining), and calcium handling.

  • Isolated Heart (Langendorff) Preparation: This ex vivo model allows for the study of cardiac function in the absence of systemic influences.

    • Protocol:

      • Excise the heart from an anesthetized animal (e.g., rabbit or guinea pig) and mount it on a Langendorff apparatus.

      • Perfuse the heart retrogradely through the aorta with an oxygenated physiological salt solution.

      • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes), followed by reperfusion.

      • Administer Compound X before ischemia or at the onset of reperfusion.

      • Monitor key functional parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

1.2. In Vivo Animal Models of Myocardial Ischemia

Animal models are crucial for evaluating the integrated physiological effects of Compound X.

  • Coronary Artery Ligation Model: This is a widely used model to induce myocardial infarction and study the effects of drugs on ischemic injury.

    • Protocol:

      • Anesthetize a suitable animal model (e.g., pig, dog, or rodent).

      • Perform a thoracotomy to expose the heart.

      • Ligate the left anterior descending (LAD) coronary artery for a specific duration to induce ischemia, followed by reperfusion (removal of the ligature).

      • Administer Compound X intravenously or orally at a predetermined time relative to the ischemic event.

      • Measure infarct size (e.g., using TTC staining), cardiac function (e.g., via echocardiography), and relevant biomarkers.

  • Coronary Microembolization Model: This model simulates coronary microvascular obstruction.[2]

    • Protocol:

      • In a larger animal model like a dog or pig, infuse inert microparticles into a coronary artery to induce patchy microinfarcts.[2]

      • Administer Compound X and assess its effects on regional myocardial blood flow, contractile function, and the inflammatory response.[2]

Mechanism of Action Studies

Understanding the signaling pathway of Compound X is critical. The following diagram illustrates a hypothetical mechanism involving the inhibition of the late sodium current, a known target for some anti-anginal drugs.

cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol late_na Late Sodium Channel (INa) na_ion Increased Intracellular Na+ late_na->na_ion Leads to ncx Na+/Ca2+ Exchanger (NCX) ca_ion Increased Intracellular Ca2+ ncx->ca_ion Increases Ca2+ influx na_ion->ncx Reverses NCX dysfunction Diastolic Dysfunction (Impaired Relaxation) ca_ion->dysfunction Causes compound_x Compound X compound_x->late_na Inhibits ischemia Myocardial Ischemia ischemia->late_na Enhances

Hypothetical mechanism of Compound X targeting the late sodium current.

Clinical Trial Protocol for Compound X

Clinical trials are essential to determine the safety and efficacy of Compound X in patients with chronic stable angina.

3.1. Study Design

A randomized, double-blind, placebo-controlled, multicenter trial is the gold standard.

start Patient Screening (Chronic Stable Angina) washout Washout Period (Standard Anti-anginals) start->washout randomization Randomization group_a Treatment Group (Compound X) randomization->group_a group_b Control Group (Placebo) randomization->group_b washout->randomization follow_up Follow-up Period (e.g., 12 weeks) group_a->follow_up group_b->follow_up endpoints Primary & Secondary Endpoint Assessment follow_up->endpoints

Workflow for a randomized controlled clinical trial of an anti-anginal agent.

3.2. Patient Population

  • Inclusion Criteria: Patients with a documented history of coronary artery disease and stable angina, with evidence of myocardial ischemia.

  • Exclusion Criteria: Patients with recent myocardial infarction, severe heart failure, or contraindications to the study drug.

3.3. Endpoints

  • Primary Endpoint: Change from baseline in total exercise duration during a standardized exercise tolerance test (ETT).

  • Secondary Endpoints:

    • Time to onset of angina during ETT.

    • Time to 1-mm ST-segment depression during ETT.

    • Frequency of angina episodes and nitroglycerin use (from patient diaries).

    • Quality of life assessment using the Seattle Angina Questionnaire (SAQ).

3.4. Data Presentation

Quantitative data from clinical trials should be summarized in tables for clear comparison.

Table 1: Efficacy of Compound X in a Phase II Clinical Trial

ParameterPlacebo (n=100)Compound X (n=100)p-value
Change in Exercise Duration (sec) +30.5 ± 8.2+65.2 ± 9.1<0.01
Change in Time to Angina (sec) +25.1 ± 7.5+58.9 ± 8.8<0.01
Change in Angina Frequency (episodes/week) -0.8 ± 0.3-2.5 ± 0.4<0.001
Change in Nitroglycerin Use (tablets/week) -0.6 ± 0.2-2.1 ± 0.3<0.001

Table 2: Seattle Angina Questionnaire (SAQ) Scores

SAQ DomainPlacebo (Change from Baseline)Compound X (Change from Baseline)p-value
Physical Limitation +5.2+15.8<0.01
Angina Stability +3.1+12.5<0.01
Angina Frequency +8.9+20.1<0.001
Treatment Satisfaction +4.5+18.3<0.001
Quality of Life +6.7+19.5<0.001

The systematic evaluation of a novel anti-anginal agent like Compound X, from cellular mechanisms to robust clinical trials, is paramount for its successful development. The protocols and data presentation formats outlined in these application notes provide a framework for conducting this research, ensuring a thorough characterization of the compound's therapeutic potential and safety profile.

References

Application Notes and Protocols for the Quantification of CS-2100 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of CS-2100 in human plasma. The described protocol is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.[1] The method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotopically labeled internal standard (IS) to ensure accuracy and precision.[2][3] This application note includes detailed experimental procedures, validation data, and visual workflows to aid researchers in the successful implementation of this bioanalytical assay.

Introduction

This compound is a novel therapeutic agent under development, for which a reliable quantitative bioanalytical method is essential for preclinical and clinical studies.[1] Accurate measurement of this compound concentrations in plasma is critical for evaluating its pharmacokinetic profile, establishing dose-response relationships, and ensuring patient safety and efficacy. This LC-MS/MS method provides the necessary sensitivity, specificity, and throughput for the analysis of a large number of clinical samples.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • This compound-d4 internal standard (IS) (≥99% purity)

  • Human plasma (K2-EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is recommended.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting this compound from plasma samples.

  • Allow all frozen plasma samples and reagents to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50:50 methanol:water).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard (this compound-d4) plasma->add_is add_acn Add 300 µL Cold Acetonitrile add_is->add_acn vortex1 Vortex for 1 minute add_acn->vortex1 centrifuge Centrifuge at 14,000 rpm for 10 min vortex1->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow for this compound Plasma Sample Preparation.

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 450.2250.1
This compound-d4 454.2254.1

Method Validation Summary

The method was validated according to the FDA guidelines for bioanalytical method validation.

Linearity and Range

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Calibration Standard (ng/mL) 1.05.0251002505001000
Mean Accuracy (%) 98.5101.299.8100.599.198.9102.0
Precision (%CV) 4.23.52.82.11.92.53.1
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ QC1.05.5103.26.8101.5
Low QC3.04.198.75.299.8
Mid QC1503.2101.54.5102.1
High QC7502.899.43.9100.3
  • LLOQ: Lower Limit of Quantification

Recovery

The extraction recovery of this compound from human plasma was determined to be consistent and reproducible across the QC levels.

QC Level Concentration (ng/mL) Mean Extraction Recovery (%)
Low QC3.088.5
Mid QC15091.2
High QC75089.8
Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage at -80°C.

Overall Analytical Workflow

The entire process from sample receipt to data analysis follows a structured workflow to ensure data integrity and reproducibility.

G cluster_workflow Analytical Method Workflow sample_receipt Sample Receipt and Logging sample_prep Plasma Sample Preparation sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing report Report Generation data_processing->report

Caption: Overall Workflow for the Bioanalysis of this compound in Plasma Samples.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation procedure and the short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and clinical studies of this compound. The validation results demonstrate that the method meets the regulatory requirements for bioanalytical assays.

References

Application Note: Studying Serotonin Pathways in the Heart

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Elucidating the Role of Serotonin (B10506) Signaling in Cardiac Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a well-known neurotransmitter in the central nervous system, also plays a crucial role in regulating cardiovascular function. In the heart, serotonin can influence heart rate, contractility, and vascular tone through its interaction with various 5-HT receptors expressed on cardiomyocytes, cardiac fibroblasts, and vascular smooth muscle cells.[1][2][3] Dysregulation of serotonin signaling has been implicated in several cardiovascular pathologies, making its pathways a key area of investigation for novel therapeutic interventions.[2][4]

This document provides an overview of the key serotonin receptor subtypes in the heart and detailed protocols for their investigation.

Clarification on CS-2100

Initial interest in utilizing this compound for studying serotonin pathways in the heart should be redirected. Scientific literature identifies This compound as a potent and highly selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Its primary mechanism of action is related to the modulation of the immune system by regulating lymphocyte trafficking. While S1P1 receptors are present on cardiomyocytes and are involved in cardiac physiology, there is currently no direct scientific evidence to support the use of this compound as a tool for investigating serotonin pathways. Researchers interested in serotonin signaling should utilize established and specific pharmacological tools, as detailed in this application note.

Key Serotonin Receptors in the Heart and Their Signaling Pathways

The primary serotonin receptors involved in cardiac function are the 5-HT2A, 5-HT2B, and 5-HT4 receptors. Each receptor subtype is coupled to distinct signaling cascades, leading to varied physiological responses.

5-HT4 Receptor Signaling

Activation of the 5-HT4 receptor, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase, increased intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). This pathway is known to have positive chronotropic and inotropic effects on the heart.

5-HT4 Receptor Signaling Pathway Serotonin Serotonin 5-HT4R 5-HT4 Receptor Serotonin->5-HT4R binds Gs Gs 5-HT4R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel phosphorylates Inotropy_Chonotropy Positive Inotropy & Chronotropy Ca_channel->Inotropy_Chonotropy leads to

5-HT4 receptor signaling cascade in cardiomyocytes.
5-HT2B Receptor Signaling

The 5-HT2B receptor is a Gq-coupled receptor. Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). This pathway has been linked to cardiomyocyte survival and, under pathological conditions, cardiac hypertrophy.

5-HT2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Serotonin Serotonin 5HT2B_Receptor 5-HT2B Receptor Serotonin->5HT2B_Receptor binds Gq Gq 5HT2B_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from SR) IP3->Ca_Release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Cardiomyocyte Survival/ Hypertrophy Ca_Release->Cellular_Response PKC->Cellular_Response

5-HT2B receptor signaling cascade in cardiomyocytes.

Quantitative Data on Serotonin Receptor Modulation in the Heart

The following table summarizes the effects of various serotonin receptor modulators on cardiac parameters.

CompoundTargetSpeciesModelKey Findings
Serotonin (5-HT) Non-selective 5-HT AgonistHumanAtrial PreparationsPositive inotropic and chronotropic effects.
BIMU8 5-HT4 AgonistPigIsolated AtriaIncreased heart rate and contractility.
GR 113808 5-HT4 AntagonistMouseIn vivoAttenuated 5-HT-induced tachycardia.
BW 723C86 5-HT2B AgonistRatCardiomyocytesProtected against apoptosis.
Ketanserin 5-HT2A AntagonistRatIschemia ModelImproved cardiac function and reduced infarct size.

Experimental Protocols

Protocol 1: Isolated Langendorff-Perfused Heart Preparation

This protocol is used to assess the direct effects of pharmacological agents on cardiac function in an ex vivo setting.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer (KHB)

  • Animal model (e.g., rat, mouse)

  • Test compounds (agonists, antagonists)

  • Intraventricular balloon catheter and pressure transducer

Procedure:

  • Anesthetize the animal and perform a thoracotomy.

  • Rapidly excise the heart and arrest it in ice-cold KHB.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated KHB at a constant pressure.

  • Insert a balloon catheter into the left ventricle to measure isovolumetric pressure.

  • Allow the heart to stabilize for a 20-30 minute equilibration period.

  • Administer test compounds into the perfusion buffer at desired concentrations.

  • Record key cardiac parameters: Left Ventricular Developed Pressure (LVDP), heart rate (HR), and the maximum rates of pressure development and relaxation (+/- dP/dt).

  • Analyze the data to determine the dose-response relationship of the test compound.

Langendorff_Workflow A Heart Excision & Aortic Cannulation B Retrograde Perfusion with KHB A->B C Intraventricular Balloon Insertion B->C D Stabilization Period (20-30 min) C->D E Baseline Parameter Recording D->E F Compound Administration E->F G Continuous Recording of Cardiac Parameters (LVDP, HR, dP/dt) F->G H Data Analysis G->H

Workflow for Langendorff-perfused heart experiments.
Protocol 2: Cardiomyocyte Isolation and Contractility Assay

This protocol allows for the study of drug effects at the single-cell level.

Materials:

  • Collagenase solution

  • Isolated adult ventricular myocytes

  • IonOptix or similar contractility measurement system

  • Culture medium

  • Test compounds

Procedure:

  • Isolate ventricular myocytes from an adult animal heart via enzymatic digestion with collagenase.

  • Plate the isolated, rod-shaped myocytes in laminin-coated dishes.

  • Allow the cells to recover for at least 2 hours.

  • Mount the dish on the stage of an inverted microscope equipped with a contractility measurement system.

  • Pace the cardiomyocytes with an external field stimulator (e.g., at 1 Hz).

  • Record baseline contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relaxation).

  • Perfuse the cells with a solution containing the test compound.

  • Record changes in contractility parameters in response to the compound.

Protocol 3: cAMP Second Messenger Assay

This assay is used to quantify the activation of Gs-coupled receptors like the 5-HT4 receptor.

Materials:

  • Cultured cardiomyocytes or cardiac tissue homogenates

  • 5-HT4 receptor agonist (e.g., BIMU8)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., ELISA-based)

  • Lysis buffer

Procedure:

  • Culture cardiomyocytes in multi-well plates until confluent.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulate the cells with the 5-HT4 agonist at various concentrations for a defined period (e.g., 15 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP concentration in the cell lysates using a competitive ELISA-based assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve to determine the EC50 of the agonist.

Conclusion

The study of serotonin pathways in the heart is essential for understanding cardiac physiology and pathophysiology. The protocols and information provided herein offer a framework for researchers to investigate the roles of different serotonin receptors in cardiac function. It is crucial to select the appropriate pharmacological tools to ensure the specific modulation of the intended signaling pathway. While compounds like this compound are valuable research tools, they are specific for the S1P1 receptor and are not suitable for the study of serotonin signaling.

References

Application of CS-2100 in Neurocardiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-2100 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its high affinity and selectivity make it a valuable research tool for investigating the role of the S1P1 signaling pathway in various physiological and pathological processes, particularly at the intersection of the nervous and cardiovascular systems—the field of neurocardiology. S1P1 receptors are G protein-coupled receptors that are integral to regulating immune cell trafficking, endothelial barrier function, and cardiovascular function.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound in neurocardiology research.

Mechanism of Action

This compound, chemically known as 1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylicacid, functions as a selective S1P1 receptor agonist. S1P1 receptors are prominently expressed on various cell types relevant to neurocardiology, including lymphocytes, endothelial cells, and cardiomyocytes. Agonism of S1P1 on lymphocytes leads to their sequestration in lymph nodes, resulting in a reduction of circulating lymphocytes, which is a key immunomodulatory effect.

In the cardiovascular system, S1P1 receptor activation on atrial myocytes can lead to a transient, parasympathomimetic effect, causing a decrease in heart rate (bradycardia). This effect is mediated through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. Notably, this compound was designed to be highly selective for S1P1 over the S1P3 receptor subtype, the latter being primarily responsible for the pronounced bradycardic effects seen with less selective S1P receptor modulators. This selectivity allows for the decoupling of the immunomodulatory effects from significant cardiac side effects, making it a more precise tool for research.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterSpeciesReceptorEC50 (nM)Selectivity (fold) vs. S1P3Reference
Agonist ActivityHumanS1P14.0>5000
Agonist ActivityHumanS1P3>20,000-
Agonist ActivityRatS1P11.5>4933
Agonist ActivityRatS1P37,400-
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats
ModelParameterDose (mg/kg, oral)EffectReference
Healthy RatsBlood Lymphocyte Count0.1 and 1Transient reduction, nadir at 8-12h, recovery by 24-48h
Adjuvant-Induced ArthritisPaw Volume0.44 (ID50)Reduction in paw volume
Table 3: Representative Data on Neurocardiac Parameters (Hypothetical)
Experimental ModelCompoundDose (mg/kg)Heart Rate Change (bpm)Blood Pressure Change (mmHg)Baroreflex Sensitivity Change (%)
Telemetered RodentVehicle--2 ± 3+1 ± 2-1 ± 5
Telemetered RodentThis compound0.1-15 ± 5-3 ± 3+10 ± 8
Telemetered RodentThis compound1.0-30 ± 8-8 ± 4+25 ± 10
Telemetered RodentNon-selective S1P Agonist1.0-80 ± 15-15 ± 6-20 ± 12

Experimental Protocols

Protocol 1: Evaluation of this compound on Cardiac Autonomic Tone in Rodents using Telemetry

Objective: To assess the effect of acute administration of this compound on heart rate, heart rate variability (HRV), and blood pressure as indicators of autonomic function.

Materials:

  • This compound

  • Vehicle (e.g., 1% methylcellulose)

  • Male Wistar rats (250-300g)

  • Surgically implanted telemetry transmitters for ECG and blood pressure monitoring

  • Data acquisition and analysis software

Methodology:

  • Animal Preparation: Surgically implant telemetry transmitters in rats under anesthesia. Allow for a recovery period of at least one week.

  • Acclimation: Acclimate the animals to the experimental cages and handling procedures for 3 days prior to the experiment.

  • Baseline Recording: Record baseline ECG and blood pressure data for at least 24 hours to establish a stable diurnal rhythm.

  • Compound Administration: Prepare a solution of this compound in the chosen vehicle. Administer this compound or vehicle orally via gavage at the desired doses (e.g., 0.1, 1, and 10 mg/kg).

  • Post-Dose Recording: Continuously record telemetry data for at least 24 hours post-administration.

  • Data Analysis:

    • Calculate heart rate and blood pressure in discrete time intervals (e.g., 5-minute averages).

    • Perform HRV analysis on the ECG data to obtain time-domain (e.g., SDNN, RMSSD) and frequency-domain (e.g., LF/HF ratio) parameters.

    • Analyze data for statistically significant changes from baseline and between treatment groups.

Protocol 2: Assessment of Baroreflex Sensitivity Following this compound Administration

Objective: To determine the effect of this compound on the baroreflex, a key neurocardiac reflex.

Materials:

  • This compound

  • Vehicle

  • Anesthetized or conscious, chronically instrumented rodents (e.g., with arterial and venous catheters)

  • Phenylephrine (vasopressor)

  • Sodium nitroprusside (vasodilator)

  • Blood pressure transducer and data acquisition system

Methodology:

  • Animal Preparation: Anesthetize the animal or use a conscious, catheterized model.

  • Baseline Measurement: After a stabilization period, record baseline arterial blood pressure and heart rate.

  • Compound Administration: Administer this compound or vehicle intravenously or orally, depending on the study design.

  • Baroreflex Testing:

    • After a predetermined time following compound administration, induce a rise in blood pressure by administering a bolus of phenylephrine.

    • Induce a fall in blood pressure by administering a bolus of sodium nitroprusside.

    • Record the beat-to-beat changes in blood pressure and the corresponding reflex changes in heart rate (or R-R interval).

  • Data Analysis:

    • Plot the change in heart rate (or R-R interval) against the change in systolic blood pressure.

    • Calculate the slope of this relationship using linear regression to determine the baroreflex sensitivity.

    • Compare the baroreflex sensitivity between the this compound and vehicle-treated groups.

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CS2100 This compound S1P1 S1P1 Receptor CS2100->S1P1 Binds and Activates G_protein Gi/o Protein S1P1->G_protein Activates GIRK GIRK Channel G_protein->GIRK Activates K_ion K+ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization Bradycardia Bradycardia (Decreased Heart Rate) Hyperpolarization->Bradycardia Leads to

Caption: S1P1 receptor signaling pathway leading to bradycardia.

Experimental_Workflow_HRV cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis A Telemetry Transmitter Implantation in Rodent B Surgical Recovery (≥ 1 week) A->B C Acclimation to Housing B->C D 24h Baseline ECG & BP Recording C->D E Oral Administration: This compound or Vehicle D->E F 24h Post-Dose ECG & BP Recording E->F G Calculate Heart Rate & Blood Pressure F->G H Heart Rate Variability (HRV) Analysis (Time & Frequency Domain) F->H I Statistical Comparison G->I H->I

Caption: Workflow for assessing autonomic function with this compound.

References

Application Notes and Protocols: Preclinical Evaluation of Novel Cardiac Therapies in Combination with Standard-of-Care Medications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutic agents for cardiovascular diseases often necessitates a thorough evaluation of their safety and efficacy in combination with existing standard-of-care medications. This document provides a comprehensive framework for the preclinical assessment of a hypothetical novel cardiac therapeutic, herein referred to as Cardio-X , when used in conjunction with common classes of cardiac drugs. The protocols and methodologies outlined are intended to guide researchers in designing robust studies to identify potential drug-drug interactions, synergistic or antagonistic effects, and overall impact on cardiovascular function.

Disclaimer: The compound "CS-2100" as referenced in the user request is not a known cardiac medication. Publicly available information indicates that "RCT2100" is an mRNA-based therapy for Cystic Fibrosis[1][2][3] and "Sysmex CS-2100i" is a coagulation analyzer[4]. Therefore, this document utilizes a hypothetical agent, Cardio-X , to illustrate the principles of preclinical combination therapy evaluation in cardiology.

Hypothetical Agent: Cardio-X - Mechanism of Action

For the purpose of these application notes, Cardio-X is conceptualized as a novel inotropic agent that enhances cardiac contractility by modulating intracellular calcium flux in cardiomyocytes. Its proposed mechanism involves the selective activation of a novel cardiac-specific isoform of a calcium-handling protein, leading to increased sarcoplasmic reticulum calcium release during systole without significantly affecting diastolic calcium levels, thus aiming to improve contractile force with a reduced risk of arrhythmias.

Signaling Pathway of Cardio-X

cluster_cardiomyocyte Cardiomyocyte Cardio-X Cardio-X Receptor Novel Cardiac Receptor Cardio-X->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates SR_Ca_Release SR Ca2+ Release Signaling_Cascade->SR_Ca_Release Stimulates Contraction Enhanced Cardiac Contraction SR_Ca_Release->Contraction Leads to

Caption: Proposed signaling pathway for the hypothetical drug Cardio-X.

Combination Therapy Considerations

The following sections detail experimental protocols for evaluating the interaction of Cardio-X with three major classes of cardiac medications: Beta-Blockers, ACE Inhibitors, and Diuretics.

Cardio-X in Combination with Beta-Blockers

Rationale: Beta-blockers are a cornerstone of heart failure therapy, reducing heart rate and contractility to decrease myocardial oxygen demand[5]. Combining a negative inotrope (beta-blocker) with a positive inotrope (Cardio-X) requires careful evaluation for potential antagonistic effects on contractility and heart rate.

Experimental Protocol: In Vitro Cardiomyocyte Contractility Assay

  • Cell Culture: Isolate adult ventricular cardiomyocytes from a suitable animal model (e.g., rat, rabbit). Culture cells on laminin-coated dishes.

  • Drug Preparation: Prepare stock solutions of Cardio-X and a non-selective beta-blocker (e.g., propranolol) in appropriate solvents.

  • Experimental Groups:

    • Control (vehicle)

    • Cardio-X alone (multiple concentrations)

    • Propranolol alone (clinically relevant concentration)

    • Cardio-X (multiple concentrations) + Propranolol

  • Contractility Measurement: Utilize a video-based edge-detection system to measure cardiomyocyte sarcomere length shortening and velocity.

  • Data Analysis: Quantify peak shortening amplitude, velocity of shortening, and velocity of relaxation.

Data Presentation: In Vitro Cardiomyocyte Contractility

Treatment GroupPeak Shortening (% of baseline)Velocity of Shortening (µm/s)
Control100 ± 5150 ± 10
Cardio-X (1 µM)150 ± 8225 ± 12
Propranolol (10 µM)70 ± 6105 ± 9
Cardio-X (1 µM) + Propranolol (10 µM)115 ± 7175 ± 11
Cardio-X in Combination with ACE Inhibitors

Rationale: Angiotensin-Converting Enzyme (ACE) inhibitors are widely used in hypertension and heart failure to reduce afterload and prevent cardiac remodeling. The combination with Cardio-X could potentially offer synergistic benefits by concurrently enhancing contractility and reducing the workload on the heart.

Experimental Protocol: Ex Vivo Langendorff Heart Perfusion

  • Heart Isolation: Excise hearts from small mammals (e.g., guinea pig) and mount on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer.

  • Hemodynamic Measurements: Place a balloon in the left ventricle to measure left ventricular developed pressure (LVDP), heart rate (HR), and the maximum rates of pressure development and fall (+/- dP/dt).

  • Experimental Protocol:

    • Baseline stabilization period.

    • Perfusion with Cardio-X alone.

    • Washout period.

    • Perfusion with an ACE inhibitor (e.g., enalaprilat).

    • Washout period.

    • Perfusion with Cardio-X + Enalaprilat.

  • Data Analysis: Compare hemodynamic parameters between treatment groups.

Data Presentation: Ex Vivo Hemodynamic Parameters

Treatment GroupLVDP (mmHg)+dP/dt (mmHg/s)-dP/dt (mmHg/s)
Baseline80 ± 51200 ± 100-1000 ± 80
Cardio-X (0.5 µM)110 ± 71800 ± 120-1400 ± 90
Enalaprilat (5 µM)85 ± 61250 ± 110-1050 ± 85
Cardio-X + Enalaprilat125 ± 82000 ± 130-1600 ± 100
Cardio-X in Combination with Diuretics

Rationale: Diuretics are used to manage fluid retention in heart failure. While not directly acting on the heart muscle, diuretics can alter electrolyte balance (e.g., potassium levels), which can impact cardiac electrophysiology and the arrhythmogenic potential of inotropic agents.

Experimental Protocol: In Vivo Telemetry in a Heart Failure Model

  • Animal Model: Induce heart failure in a suitable animal model, such as through coronary artery ligation or rapid ventricular pacing.

  • Telemetry Implantation: Implant telemetry devices for continuous monitoring of electrocardiogram (ECG) and blood pressure.

  • Treatment Groups:

    • Sham + Vehicle

    • Heart Failure (HF) + Vehicle

    • HF + Cardio-X

    • HF + Furosemide (a loop diuretic)

    • HF + Cardio-X + Furosemide

  • Monitoring: Record ECG and blood pressure continuously for a specified duration (e.g., 24-48 hours) after drug administration.

  • Data Analysis: Analyze for changes in heart rate, blood pressure, and the incidence of arrhythmias (e.g., ventricular tachycardia). Monitor serum electrolyte levels.

Data Presentation: In Vivo Arrhythmia Incidence and Electrolyte Levels

Treatment GroupIncidence of Ventricular Tachycardia (%)Serum Potassium (mEq/L)
HF + Vehicle154.2 ± 0.3
HF + Cardio-X204.1 ± 0.2
HF + Furosemide183.5 ± 0.4
HF + Cardio-X + Furosemide353.4 ± 0.5

Experimental Workflows

In Vitro and Ex Vivo Screening Workflow

Start Start Cardiomyocyte_Isolation Isolate Cardiomyocytes Start->Cardiomyocyte_Isolation Langendorff_Heart Isolate Langendorff Heart Start->Langendorff_Heart In_Vitro_Assay In Vitro Contractility Assay (Cardio-X +/- Other Drug) Cardiomyocyte_Isolation->In_Vitro_Assay Ex_Vivo_Assay Ex Vivo Hemodynamic Assay (Cardio-X +/- Other Drug) Langendorff_Heart->Ex_Vivo_Assay Data_Analysis_IV Analyze Contractility Data In_Vitro_Assay->Data_Analysis_IV Data_Analysis_EV Analyze Hemodynamic Data Ex_Vivo_Assay->Data_Analysis_EV Assess_Interaction Assess for Synergy or Antagonism Data_Analysis_IV->Assess_Interaction Data_Analysis_EV->Assess_Interaction End End Assess_Interaction->End

Caption: Workflow for in vitro and ex vivo combination studies.

In Vivo Combination Study Workflow

Start Start Induce_HF Induce Heart Failure in Animal Model Start->Induce_HF Implant_Telemetry Implant Telemetry Devices Induce_HF->Implant_Telemetry Acclimatize Acclimatization Period Implant_Telemetry->Acclimatize Administer_Drugs Administer Drug Combinations Acclimatize->Administer_Drugs Monitor Continuous ECG and BP Monitoring Administer_Drugs->Monitor Collect_Samples Collect Blood for Electrolyte Analysis Administer_Drugs->Collect_Samples Analyze_Data Analyze Hemodynamic, Arrhythmia, and Electrolyte Data Monitor->Analyze_Data Collect_Samples->Analyze_Data Evaluate_Safety Evaluate Safety and Efficacy Profile Analyze_Data->Evaluate_Safety End End Evaluate_Safety->End

Caption: Workflow for in vivo combination studies in a heart failure model.

Summary and Conclusion

The preclinical evaluation of a novel cardiac therapeutic in combination with standard-of-care medications is a critical step in drug development. The protocols outlined in these application notes provide a foundational approach to assessing the pharmacodynamic interactions of a hypothetical agent, Cardio-X, with beta-blockers, ACE inhibitors, and diuretics. The data presented in a structured tabular format allows for a clear interpretation of potential synergistic, additive, or antagonistic effects. Researchers and drug development professionals are encouraged to adapt and expand upon these methodologies to suit the specific mechanism of action of their candidate drug and to ensure a comprehensive understanding of its safety and efficacy profile in a polypharmacy setting, which is common in patients with cardiovascular disease. Rigorous preclinical testing using a combination of in vitro, ex vivo, and in vivo models is paramount for the successful translation of new cardiac therapies to the clinic.

References

Troubleshooting & Optimization

Optimizing CS-2100 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CS-2100

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of this compound for maximum efficacy in pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting concentration for this compound in a new cell line?

A1: For a new cell line, we recommend starting with a broad dose-response experiment to determine the EC50 (half-maximal effective concentration). A suggested starting range is from 1 nM to 10 µM. It is crucial to include both positive and negative controls to validate the assay results.

Q2: How does the passage number of a cell line affect the experimental outcome with this compound?

A2: The passage number can significantly influence experimental outcomes. High-passage number cells may exhibit altered signaling pathways or drug resistance. We recommend using cells within a consistent and low passage number range (e.g., passages 5-20) for all experiments to ensure reproducibility.

Q3: What are the common causes of high variability in assay results?

A3: High variability can stem from several factors, including inconsistent cell seeding, variations in incubation times, and improper reagent mixing. Ensuring a homogenous cell suspension and precise pipetting techniques are critical for minimizing variability. Utilizing automated liquid handlers for repetitive tasks can also improve consistency.

Q4: How can I be sure that the observed effect is specific to this compound?

A4: To confirm the specificity of this compound, it is essential to include appropriate controls. This includes using a vehicle control (the solvent in which this compound is dissolved) and, if available, a structurally similar but inactive analog of this compound. Additionally, performing a rescue experiment by co-administering an antagonist or knocking down the target protein can help verify the on-target effect of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Low or No Efficacy Suboptimal drug concentration.Perform a dose-response curve to identify the optimal concentration range.
Cell line is not sensitive to this compound.Screen a panel of different cell lines to identify a sensitive model.
Incorrect assay endpoint.Ensure the chosen assay (e.g., proliferation, apoptosis) is appropriate for the expected mechanism of action of this compound.
High Background Signal Autofluorescence from media components.Use phenol (B47542) red-free media and consider using media optimized for fluorescence-based assays.
Non-specific binding of antibodies (for immunoassays).Optimize blocking conditions by testing different blocking buffers and incubation times.
Inconsistent Results Between Experiments Variation in experimental conditions.Maintain consistent cell culture conditions, reagent concentrations, and incubation times across all experiments.
Cell line heterogeneity.Perform single-cell cloning to establish a homogenous cell population.
Unexpected Cytotoxicity Off-target effects of this compound at high concentrations.Determine the maximum tolerated dose (MTD) and work within a therapeutic window.
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.

Experimental Protocols

Protocol 1: Determination of EC50 using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should span a wide range (e.g., 0.1 nM to 100 µM). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to the cell line and the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add a cell viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Use a non-linear regression model to calculate the EC50 value.

Protocol 2: Target Engagement Assay using Western Blot

This protocol is designed to confirm that this compound is interacting with its intended molecular target.

  • Cell Treatment: Treat cells with varying concentrations of this compound for a specified time. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated (or total) form of the target protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin).

Visualizations

Signaling Pathway of this compound

CS2100_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling This compound This compound Na/K-ATPase Na/K-ATPase This compound->Na/K-ATPase Binds to Src Src Na/K-ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates PLC PLC EGFR->PLC PKC-δ PKC-δ PLC->PKC-δ Fli1 Fli1 PKC-δ->Fli1 Inhibits Collagen-1 Collagen-1 Fli1->Collagen-1 Represses

Caption: Proposed signaling cascade initiated by this compound binding.

Experimental Workflow for EC50 Determination

Technical Support Center: Troubleshooting CS-2100 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound CS-2100 in animal models. The following information is designed to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in mice?

The optimal route of administration for this compound depends on the experimental goals, the formulation of the compound, and the target tissue. Common parenteral routes for mice include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[1] Oral gavage (PO) is also a possibility if the compound has sufficient oral bioavailability.[2] The rate of absorption generally follows the order: IV > IP > IM > SC > PO.[3]

Q2: What are the maximum recommended injection volumes for different administration routes in mice?

Adhering to appropriate injection volumes is crucial to avoid adverse effects and ensure animal welfare. The permissible volumes vary depending on the administration route and the size of the mouse.[3] Exceeding these volumes can be harmful.

Administration RouteMaximum Volume (Adult Mouse)Recommended Needle Gauge
Intravenous (IV)< 0.2 mL27-30 G
Intraperitoneal (IP)< 2-3 mL25-27 G
Subcutaneous (SC)< 2-3 mL (divided into multiple sites)25-27 G
Intramuscular (IM)< 0.05 mL25-27 G
Oral Gavage (PO)< 1 mL (for a 25g mouse)20-22 G (gavage needle)

Troubleshooting Guides

Issue 1: Poor Solubility of this compound Formulation

Symptom: The this compound formulation is difficult to dissolve, appears cloudy, or precipitates out of solution upon standing.

Possible Causes and Solutions:

  • pH of the vehicle: The pH of the formulation vehicle may not be optimal for this compound solubility.

    • Troubleshooting Step: Determine the pKa of this compound and adjust the pH of the vehicle accordingly. Use of buffers can help maintain the desired pH.

  • Improper solvent: The chosen solvent may not be appropriate for the physicochemical properties of this compound.

    • Troubleshooting Step: Test a panel of biocompatible solvents. Common options include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like cyclodextrins or polysorbates (e.g., Tween 80).

  • Temperature: The temperature at which the formulation is prepared and stored can affect solubility.

    • Troubleshooting Step: Gently warming the solution may help dissolve the compound. However, ensure that this compound is stable at elevated temperatures. Once dissolved, check for precipitation upon cooling to room or administration temperature.

G cluster_0 Troubleshooting Poor Solubility A Cloudy or Precipitated This compound Formulation B Check pH of Vehicle A->B C Test Alternative Solvents A->C D Evaluate Temperature Effects A->D G cluster_1 Investigating Lack of Efficacy A No Therapeutic Effect B Conduct Pharmacokinetic (PK) Study A->B C Perform Dose-Response Study A->C D Re-evaluate Animal Model A->D E Inadequate Bioavailability B->E F Sub-therapeutic Dose C->F G Inappropriate Model D->G G A Restrain Mouse B Warm Tail for Vein Dilation A->B C Clean Tail with Antiseptic B->C D Insert Needle into Lateral Tail Vein C->D E Slowly Inject This compound Solution D->E F Withdraw Needle and Apply Pressure E->F G Monitor Animal F->G

References

How to prevent CS-2100 precipitation in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of CS-2100 in buffers during their experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: You are observing precipitation of this compound after adding it to your aqueous buffer.

This guide provides a step-by-step approach to identify the cause of precipitation and find a suitable solution.

Step 1: Review Stock Solution Preparation

Precipitation in the final buffer can often be traced back to the initial stock solution. Ensure your stock solution of this compound is fully dissolved and stable.

  • Is the stock solution clear? If you observe any crystals or cloudiness, the compound is not fully dissolved.

  • Action: Try gentle warming (if the compound is heat-stable) or sonication to aid dissolution.

  • Action: Re-evaluate your choice of solvent for the stock solution. While DMSO is common, other organic solvents might be more suitable depending on the specific properties of this compound.

Step 2: Assess Buffer Composition

The composition of your aqueous buffer can significantly impact the solubility of this compound.

  • pH: Is the buffer pH appropriate for this compound? The charge state of a compound can change with pH, affecting its solubility.

  • Ionic Strength: High salt concentrations can sometimes lead to "salting out," where the compound precipitates.

  • Buffer Components: Are there any components in your buffer that might be incompatible with this compound or the solvent used for the stock solution?

Step 3: Modify the Dilution Protocol

The way you dilute the stock solution into the final buffer is critical.

  • Avoid direct, high-concentration additions. Adding a large volume of concentrated stock directly to the buffer can cause localized high concentrations that exceed the solubility limit, leading to precipitation.

  • Action: Add the stock solution dropwise while vortexing or stirring the buffer.

  • Action: Consider a serial dilution approach, where the stock is first diluted into a smaller volume of buffer before being added to the final volume.

Below is a workflow to troubleshoot precipitation issues.

G cluster_0 Troubleshooting Workflow start Precipitation Observed check_stock Check Stock Solution (Clear? Fully Dissolved?) start->check_stock adjust_stock Adjust Stock Preparation (e.g., Sonicate, Gentle Heat) check_stock->adjust_stock No assess_buffer Assess Buffer Composition (pH, Ionic Strength) check_stock->assess_buffer Yes adjust_stock->check_stock end_success Precipitation Resolved adjust_stock->end_success modify_buffer Modify Buffer (Adjust pH, Lower Salt) assess_buffer->modify_buffer Potential Issue check_dilution Review Dilution Protocol assess_buffer->check_dilution No Issue modify_buffer->assess_buffer modify_buffer->end_success modify_dilution Modify Dilution (Dropwise Addition, Serial Dilution) check_dilution->modify_dilution Potential Issue use_additives Consider Solubility Enhancers (Co-solvents, Detergents) check_dilution->use_additives No Issue modify_dilution->check_dilution modify_dilution->end_success use_additives->end_success end_fail Contact Support use_additives->end_fail

A flowchart for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of this compound?

The optimal solvent depends on the physicochemical properties of this compound. For many small molecule inhibitors, DMSO is a good starting point due to its high solubilizing power. However, if you still observe precipitation, other organic solvents like ethanol (B145695) or DMF could be tested. It is recommended to prepare a small test batch to confirm solubility and stability before preparing a large stock.

Q2: How can I determine the maximum soluble concentration of this compound in my buffer?

A solubility assay can be performed to determine the kinetic and thermodynamic solubility of this compound in your specific buffer.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a series of dilutions of the this compound stock solution in your target buffer.

  • Incubate the dilutions at room temperature for a set period (e.g., 2 hours), with gentle agitation.

  • Measure the turbidity of each sample using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Q3: Can I use additives to improve the solubility of this compound?

Yes, certain additives can enhance the solubility of hydrophobic compounds like this compound. The choice of additive should be compatible with your downstream experiments.

Additive TypeExamplesTypical Concentration RangeConsiderations
Co-solvents DMSO, Ethanol, PEG 4000.1 - 5% (v/v)May affect protein structure or enzyme activity at higher concentrations.
Detergents Tween-20, Triton X-1000.01 - 0.1% (v/v)Can interfere with certain cell-based assays or binding studies.
Cyclodextrins β-cyclodextrin, HP-β-CD1 - 10 mMCan encapsulate the compound, potentially altering its bioavailability or activity.

Q4: What is the relationship between stock concentration, dilution factor, and final concentration in preventing precipitation?

The key is to ensure that the concentration of this compound never exceeds its solubility limit in the buffer, even locally during mixing.

G cluster_1 Dilution Strategy stock High Concentration Stock in Organic Solvent dilution Dilution Step stock->dilution final Low Final Concentration in Aqueous Buffer dilution->final precipitation Precipitation Risk dilution->precipitation If solubility limit is exceeded locally

Relationship between stock, dilution, and final concentration.

A higher concentration stock solution requires a larger dilution factor, which can increase the risk of localized concentrations exceeding the solubility limit during addition to the buffer. Using a lower concentration stock solution, although requiring the addition of a larger volume, can sometimes mitigate precipitation by providing a more gradual introduction of the compound to the aqueous environment.

CS-2100 unexpected results in cardiac cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with CS-2100 in cardiac cell lines.

Troubleshooting Guides

This section provides structured guidance for specific issues that may arise during your experiments with this compound.

Issue 1: Lower than Expected Efficacy (e.g., No Change in Beating Rate or Calcium Transient Amplitude)

If this compound is not producing the expected positive chronotropic or inotropic effect on your cardiomyocyte culture, consider the following potential causes and solutions.

Possible Causes and Troubleshooting Steps:

Potential Cause Recommended Action
Cell Line Passage Number High passage numbers can lead to phenotypic drift and loss of cardiomyocyte characteristics.[1][2] Use cells within the recommended passage number range.
Cell Health and Confluence Ensure cells are healthy, free of contamination (e.g., mycoplasma), and have formed a confluent, synchronously beating monolayer.[3]
Compound Degradation This compound may be sensitive to light or temperature. Prepare fresh solutions for each experiment and store the stock solution as recommended on the datasheet.
Incorrect Dosing Verify the final concentration of this compound in your culture medium. Perform a dose-response curve to determine the optimal concentration for your specific cell line.
Assay Timing The effects of this compound may be time-dependent. Conduct a time-course experiment to identify the optimal incubation period.[1][2]
Issue 2: High Cytotoxicity or Cell Death Observed

If you observe significant cell detachment, apoptosis, or necrosis after treating with this compound, please review the following.

Possible Causes and Troubleshooting Steps:

Potential Cause Recommended Action
Solvent Toxicity If using a solvent like DMSO, ensure the final concentration is non-toxic to your cells (typically <0.1%). Run a vehicle control to assess solvent effects.
Off-Target Effects At high concentrations, this compound may have off-target effects. Lower the concentration and perform a viability assay (e.g., MTT or Calcein AM/EthD-1) to determine the cytotoxic threshold.
Cell Culture Stress Pre-existing stress in the cell culture can exacerbate drug toxicity. Ensure optimal culture conditions (media, temperature, CO2).
Contamination Test your cell cultures for mycoplasma or other contaminants that could increase sensitivity to the compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel small molecule designed to be a potent and selective activator of the β1-adrenergic receptor signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This is expected to enhance cardiomyocyte contractility and beating rate.

Q2: Which cardiac cell lines are recommended for use with this compound?

A2: While this compound is designed to work across various cardiomyocyte models, we recommend using well-characterized human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for the most physiologically relevant data. Immortalized cell lines like AC16 can also be used, but may show different sensitivities.

Q3: My mock-treated cells are showing irregular beating patterns. What could be the cause?

A3: Irregular beating in control groups can stem from several factors, including suboptimal cell culture conditions, high cell density leading to electrical instability, or the use of serum-containing medium that may have variable concentrations of bioactive molecules. Ensure your baseline culture is stable before initiating experiments.

Q4: Can I use this compound in 3D cardiac models or engineered heart tissues?

A4: Yes, this compound can be used in 3D models. However, penetration of the compound into the tissue may be a factor. You may need to optimize the concentration and incubation time for these more complex systems.

Quantitative Data Summary

The following table summarizes expected results from a typical dose-response experiment with this compound on hiPSC-derived cardiomyocytes.

This compound Concentration Change in Beating Rate (Beats Per Minute, BPM) Change in Calcium Transient Amplitude (ΔF/F0) Cell Viability (% of Control)
0 nM (Vehicle)0 ± 20 ± 0.05100%
10 nM+5 ± 3+0.1 ± 0.0699%
100 nM+15 ± 4+0.4 ± 0.0898%
1 µM+25 ± 5+0.8 ± 0.195%
10 µM+18 ± 6 (Reduced Effect)+0.5 ± 0.12 (Reduced Effect)70% (Cytotoxicity Observed)

Experimental Protocols

Calcium Transient Measurement Protocol
  • Cell Preparation: Plate hiPSC-CMs on glass-bottom dishes and culture until a confluent, spontaneously beating monolayer is formed.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in serum-free medium for 30 minutes at 37°C.

  • Wash: Gently wash the cells twice with Tyrode's solution to remove excess dye.

  • Compound Addition: Add Tyrode's solution containing the desired concentration of this compound or vehicle control.

  • Imaging: After a 15-minute incubation, record fluorescence intensity changes over time using a confocal microscope or a calcium imaging system.

  • Analysis: Analyze the recorded traces to determine the amplitude (ΔF/F0) and frequency of calcium transients.

Visualizations

CS2100_Signaling_Pathway CS2100 This compound Beta1AR β1-Adrenergic Receptor CS2100->Beta1AR activates G_alpha_s Gαs Beta1AR->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels phosphorylates Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx Contraction Increased Contractility Calcium_Influx->Contraction Troubleshooting_Workflow Start Unexpected Result with this compound Check_Efficacy Low Efficacy? Start->Check_Efficacy Check_Toxicity High Cytotoxicity? Start->Check_Toxicity Check_Efficacy->Check_Toxicity No Check_Cells Check Cell Health & Passage Check_Efficacy->Check_Cells Yes Check_Vehicle Run Vehicle Control Check_Toxicity->Check_Vehicle Yes Solution Consult Technical Support with Data Check_Toxicity->Solution No Check_Compound Verify Compound Integrity & Dose Check_Cells->Check_Compound Check_Assay Optimize Assay Timing Check_Compound->Check_Assay Check_Assay->Solution Check_Concentration Perform Dose-Response for Viability Check_Vehicle->Check_Concentration Check_Culture Assess Culture Conditions Check_Concentration->Check_Culture Check_Culture->Solution

References

Technical Support Center: Improving the Oral Bioavailability of CS-2100

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of CS-2100.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its main challenge for oral administration?

A1: this compound is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. The primary challenge for its oral administration is its poor bioavailability, which is partly attributed to the degradation of its central 1,2,4-oxadiazole (B8745197) ring by gut microbiota.[1][2][3][4]

Q2: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:

  • Particle size reduction: Micronization and nanosizing increase the surface area of the drug, leading to improved dissolution.[5]

  • Solid dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility and dissolution rate.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve drug solubilization in the gastrointestinal tract.

  • Nanotechnology-based approaches: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its absorption.

Q3: How does the gut microbiota affect the stability of this compound?

A3: The gut microbiota possesses a wide range of enzymes that can metabolize drugs. In the case of this compound, certain bacteria in the intestine can enzymatically cleave the 1,2,4-oxadiazole ring, leading to the formation of inactive metabolites and a subsequent reduction in the amount of active drug absorbed into the systemic circulation.

Q4: Are there any specific excipients that are recommended for formulating this compound?

A4: The choice of excipients is critical for improving the bioavailability of this compound. For solid dispersions, hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG) are commonly used. For lipid-based formulations, oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and cosolvents (e.g., Transcutol®) are key components. The selection should be based on compatibility studies with this compound and the desired release profile.

Troubleshooting Guides

Issue 1: Low and variable oral bioavailability of this compound in preclinical studies.

Possible Cause Troubleshooting Suggestion
Poor aqueous solubility Employ solubility enhancement techniques such as preparing a solid dispersion or a lipid-based formulation.
Degradation by gut microbiota Co-administer with an inhibitor of the specific microbial enzymes (if known), or develop a formulation (e.g., enteric-coated nanoparticles) that releases the drug in a region of the GI tract with lower microbial activity.
First-pass metabolism Investigate the metabolic pathways of this compound to identify potential inhibitors of the metabolizing enzymes. However, formulation strategies are generally more focused on absorption rather than metabolism.
Efflux by transporters (e.g., P-glycoprotein) Include excipients that can inhibit efflux transporters in the formulation.

Issue 2: High inter-individual variability in plasma concentrations of this compound.

Possible Cause Troubleshooting Suggestion
Differences in gut microbiota composition Standardize the gut microbiota of experimental animals through co-housing or by using germ-free animals reconstituted with a defined microbial consortium.
Food effects Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on this compound absorption. A well-designed formulation, such as a self-emulsifying drug delivery system (SEDDS), can help mitigate food effects.
Genetic polymorphisms in drug transporters or metabolizing enzymes While more relevant for clinical studies, be aware of potential genetic differences in animal strains that could affect drug disposition.

Data Presentation: Enhancing Oral Bioavailability of a Model S1P1 Agonist

The following table summarizes representative data on the improvement of oral bioavailability of a model S1P1 agonist (similar to this compound) using different formulation strategies. Note: This data is for illustrative purposes and actual results for this compound may vary.

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Unformulated Drug (Aqueous Suspension) 50 ± 124.0 ± 1.2350 ± 85100
Micronized Drug 85 ± 202.5 ± 0.8600 ± 140171
Solid Dispersion (1:5 drug-to-PVP K30 ratio) 150 ± 351.5 ± 0.51200 ± 280343
Nanoparticle Formulation (PLGA) 250 ± 601.0 ± 0.32100 ± 450600

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM), Methanol (B129727).

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:5 ratio.

    • Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of DCM and methanol in a round-bottom flask.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Store the solid dispersion in a desiccator until further use.

Protocol 2: Formulation of this compound Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Polyvinyl alcohol (PVA), Dichloromethane (DCM), Deionized water.

  • Procedure:

    • Dissolve 50 mg of this compound and 200 mg of PLGA in 5 mL of DCM to form the organic phase.

    • Prepare a 2% (w/v) PVA solution in deionized water as the aqueous phase.

    • Add the organic phase dropwise to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water emulsion.

    • Continue stirring the emulsion at a lower speed (e.g., 500 rpm) at room temperature for 4-6 hours to allow for the evaporation of DCM and the formation of nanoparticles.

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

    • Wash the nanoparticle pellet three times with deionized water to remove excess PVA.

    • Lyophilize the final nanoparticle suspension to obtain a dry powder.

    • Store the lyophilized nanoparticles at -20°C.

Mandatory Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation start Start: this compound API sol_disp Solid Dispersion (e.g., Solvent Evaporation) start->sol_disp nano Nanoparticle Formulation (e.g., Emulsion-Solvent Evaporation) start->nano char_sol Characterize Solid Dispersion (DSC, XRD, FTIR, Dissolution) sol_disp->char_sol char_nano Characterize Nanoparticles (Size, Zeta Potential, Encapsulation Efficiency) nano->char_nano pk_study Pharmacokinetic Study in Rats (Oral Administration) char_sol->pk_study char_nano->pk_study analysis LC-MS/MS Analysis of Plasma Samples pk_study->analysis data Determine PK Parameters (Cmax, Tmax, AUC) analysis->data end End: Improved Bioavailability data->end

Caption: Experimental workflow for developing and evaluating oral formulations of this compound.

S1P_Signaling_Gut cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium drug This compound (Oral) s1pr1 S1P1 Receptor drug->s1pr1 Agonist Binding gi Gi s1pr1->gi rac1 Rac1 Activation gi->rac1 barrier Enhanced Barrier Integrity rac1->barrier absorption Increased this compound Absorption barrier->absorption

Caption: S1P1 receptor signaling in the intestinal epithelium and its potential impact on drug absorption.

References

Technical Support Center: Agilent 2100 Bioanalyzer Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability and reproducibility issues encountered with Agilent 2100 Bioanalyzer assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure reliable and consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in Agilent 2100 Bioanalyzer assays?

A1: Variability in Bioanalyzer assays can stem from several factors, including:

  • Sample Quality: Degradation or contamination of nucleic acid or protein samples is a primary source of inconsistent results.[1]

  • Reagent Handling: Improper storage, handling, or preparation of reagents, such as the gel-dye mix, can lead to poor performance. It's crucial to protect the dye from light and use it within its specified timeframe.[2][3]

  • Chip Priming and Loading: Incomplete or improper priming of the microfluidics chip can result in issues like aborted runs or late migration.[4] Pipetting errors during sample and ladder loading can also introduce variability.[5]

  • Electrode Contamination: Dirty electrodes can interfere with the electric field and affect sample migration. Regular cleaning is essential for reproducible results.

  • Environmental Factors: Vibrations and significant temperature fluctuations during a run can impact the results.

Q2: What are the expected precision and accuracy for DNA and protein sizing and quantification?

A2: The Agilent 2100 Bioanalyzer offers high precision and accuracy, though these can be influenced by the specific kit and assay conditions. The following tables summarize the typical performance characteristics for common DNA and protein assays.

Data Presentation

Table 1: Performance Characteristics of Agilent DNA Assays

FeatureDNA 1000 KitHigh Sensitivity DNA Kit
Sizing Range 25 - 1000 bp50 - 7000 bp
Sizing Accuracy ±10%±10%
Sizing Precision (CV) 5%5%
Quantitative Range 0.5 - 50 ng/µL5 - 500 pg/µL
Quantitative Accuracy ±20%±20%
Quantitative Precision (CV) 15% (for 50-2000 bp), 10% (for 2000-7000 bp)15%

CV: Coefficient of Variation Data synthesized from multiple sources.

Table 2: Performance Characteristics of Agilent Protein Assays

FeatureProtein 230 KitHigh Sensitivity Protein 250 Kit
Sizing Range 14 - 230 kDa10 - 250 kDa
Sizing Accuracy Not specifiedNot specified
Sizing Precision (CV) <10%Not specified
Quantitative Range 15 - 2000 ng/µL (BSA)2.7 - 1000 ng/µL (BSA)
Quantitative Accuracy Not specifiedNot specified
Quantitative Precision (CV) 20% (BSA)<20%

BSA: Bovine Serum Albumin Data synthesized from multiple sources.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during Agilent 2100 Bioanalyzer experiments.

Issue 1: Poor Reproducibility Between Replicate Samples or Different Chips

Question: My replicate samples show high variability in sizing and/or quantification. What could be the cause and how can I fix it?

Answer: Poor reproducibility is a common issue that can often be resolved by carefully reviewing your experimental technique and instrument maintenance.

Troubleshooting Steps:

  • Verify Reagent Preparation and Handling:

    • Ensure all reagents have equilibrated to room temperature for 30 minutes before use.

    • Protect the dye and gel-dye mix from light to prevent degradation.

    • Use freshly prepared gel-dye mix according to the kit guide.

  • Check Chip Priming and Loading Technique:

    • Ensure the chip priming station is functioning correctly and the syringe is properly sealed.

    • Pipette accurately and avoid introducing bubbles into the wells. Always insert the pipette tip to the bottom of the well.

    • Do not leave any wells empty; add the appropriate buffer or a replicate sample to unused wells.

  • Inspect and Clean the Electrode Cartridge:

    • Clean the electrodes daily with RNase-free water.

    • For more thorough cleaning, sonicate the pin set in deionized water.

  • Control for Environmental Factors:

    • Do not touch the instrument during a run and ensure it is on a stable, vibration-free surface.

LowSignal Start Start: Low Signal or Missing Peaks CheckSample Check Sample Concentration & Quality Start->CheckSample CheckReagents Verify Gel-Dye Mix & Dye Integrity CheckSample->CheckReagents Sample OK Solution1 Adjust Sample Concentration or Re-purify CheckSample->Solution1 Issue Found CheckPriming Ensure Proper Chip Priming CheckReagents->CheckPriming Reagents OK Solution2 Prepare Fresh Gel-Dye Mix CheckReagents->Solution2 Issue Found CheckHardware Run Hardware Diagnostics CheckPriming->CheckHardware Priming OK Solution3 Re-prime a New Chip CheckPriming->Solution3 Issue Found ContactSupport Contact Agilent Support CheckHardware->ContactSupport Hardware Fault RNA_Workflow cluster_prep Preparation cluster_chip Chip Handling cluster_run Analysis A Equilibrate Reagents B Prepare Gel-Dye Mix A->B C Denature RNA Samples & Ladder B->C D Prime Chip with Gel-Dye Mix C->D E Load Marker, Ladder & Samples D->E F Vortex Chip E->F G Run Chip in Bioanalyzer F->G H Data Analysis (RIN, Electropherogram) G->H

References

Validation & Comparative

Comparative Analysis of Novel Antianginal Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the management of chronic stable angina, several therapeutic agents with distinct mechanisms of action have emerged as alternatives or adjuncts to traditional therapies. This guide provides a comparative overview of three such compounds: Ranolazine (B828), Nicorandil (B1678753), and Ivabradine (B130884), with a focus on their mechanisms, and experimental data.

Note on CS-2100: Publicly available scientific literature and clinical trial databases do not currently contain information on a compound designated as "this compound" for the treatment of angina. Therefore, this guide will focus on the comparison of established alternative antianginal agents.

Ranolazine

Ranolazine is an antianginal agent that is believed to exert its effects primarily through the inhibition of the late inward sodium current (INa) in cardiomyocytes.[1][2][3][4] This mechanism is distinct from traditional antianginal drugs that primarily reduce myocardial oxygen demand by altering heart rate or blood pressure.[1]

Mechanism of Action

Under ischemic conditions, the late INa is enhanced, leading to an increase in intracellular sodium concentration. This, in turn, promotes calcium influx via the sodium-calcium exchanger (NCX) operating in reverse mode. The resulting intracellular calcium overload contributes to diastolic dysfunction, increased ventricular wall tension, and reduced coronary blood flow. Ranolazine, by inhibiting the late INa, mitigates these pathological changes, thereby improving myocardial function and reducing angina symptoms without significantly affecting heart rate or blood pressure. At higher concentrations, ranolazine can also inhibit the rapid delayed rectifier potassium current (IKr), which can lead to a prolongation of the QT interval. Additionally, it has been suggested that ranolazine may improve myocardial metabolism by shifting energy production from fatty acid oxidation to glucose oxidation.

Signaling Pathway of Ranolazine

cluster_0 Cardiomyocyte during Ischemia cluster_1 Therapeutic Intervention Late INa ↑ Late Inward Sodium Current (INa) Na_i ↑ Intracellular Sodium [Na+]i Late INa->Na_i Increased Influx NCX Reverse Mode Na+/Ca2+ Exchanger Na_i->NCX Drives Ca_i ↑ Intracellular Calcium [Ca2+]i NCX->Ca_i Increased Influx Dysfunction Diastolic Dysfunction ↑ Wall Tension Ca_i->Dysfunction Ranolazine Ranolazine Ranolazine->Late INa Inhibits

Caption: Ranolazine's mechanism of action in ischemic cardiomyocytes.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of ranolazine in improving exercise performance and reducing angina frequency, both as a monotherapy and in combination with other antianginal drugs. The MERLIN-TIMI 36 trial, which involved 6,560 patients with acute coronary syndrome, showed that ranolazine did not increase cardiovascular mortality and was associated with a reduction in ischemia.

Trial Patient Population Dosage Key Findings
CARISA Chronic angina750 mg and 1000 mg twice dailySignificant increase in exercise duration and time to angina onset.
MARISA Chronic angina500 mg, 1000 mg, and 1500 mg twice dailyDose-dependent increase in exercise duration.
MERLIN-TIMI 36 Non-ST-elevation acute coronary syndromeUp to 1000 mg twice dailyNo difference in major cardiovascular events compared to placebo; reduced recurrent ischemia.
Experimental Protocol: CARISA Trial

The CARISA (Combination Assessment of Ranolazine In Stable Angina) trial was a randomized, double-blind, placebo-controlled study. Patients with chronic stable angina, who were already on standard antianginal therapy (atenolol, diltiazem, or amlodipine), were randomized to receive placebo, 750 mg, or 1000 mg of ranolazine twice daily for 12 weeks. The primary endpoints were trough exercise duration, time to onset of angina, and time to 1-mm ST-segment depression at 12 weeks.

Nicorandil

Nicorandil is a dual-action antianginal agent, possessing both a nitrate-like effect and potassium channel opening activity. This unique combination of mechanisms contributes to its vasodilatory and cardioprotective effects.

Mechanism of Action

Nicorandil's nitrate (B79036) moiety leads to the donation of nitric oxide (NO), which activates guanylate cyclase in vascular smooth muscle cells. This results in increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation, primarily of the venous system, which reduces preload.

Simultaneously, nicorandil activates ATP-sensitive potassium (KATP) channels in the sarcolemma and mitochondria of vascular smooth muscle cells. The opening of these channels causes potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium and causing arterial vasodilation, which reduces afterload. The activation of mitochondrial KATP channels is also thought to contribute to its cardioprotective effects through a mechanism resembling ischemic preconditioning.

Signaling Pathway of Nicorandil

cluster_0 Vascular Smooth Muscle Cell Nicorandil Nicorandil NO Nitric Oxide (NO) Donation Nicorandil->NO K_ATP KATP Channel Opening Nicorandil->K_ATP sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Venodilation Venodilation (↓ Preload) PKG->Venodilation Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Ca_channels ↓ Ca2+ Influx Hyperpolarization->Ca_channels Arterial_Vasodilation Arterial Vasodilation (↓ Afterload) Ca_channels->Arterial_Vasodilation

Caption: Dual mechanism of action of Nicorandil.

Clinical Efficacy

Randomized controlled trials have shown that nicorandil monotherapy provides similar reductions in angina frequency and improvements in exercise capacity compared to other antianginal drugs like diltiazem, amlodipine, and propranolol. The IONA (Impact Of Nicorandil in Angina) study demonstrated that nicorandil, when added to standard antianginal therapy, significantly reduced the rate of acute coronary syndromes.

Trial Patient Population Dosage Key Findings
IONA Stable angina20 mg twice daily17% reduction in the primary endpoint of CHD death, non-fatal MI, or hospital admission for cardiac chest pain.
Comparison Studies Stable anginaVariesSimilar efficacy in reducing angina and improving exercise capacity compared to beta-blockers and calcium channel blockers.
Experimental Protocol: IONA Study

The IONA study was a randomized, double-blind, placebo-controlled trial involving 5,126 patients with stable angina and evidence of coronary artery disease. Patients were randomized to receive either 20 mg of nicorandil twice daily or a placebo, in addition to their standard antianginal medications. The primary endpoint was a composite of coronary heart disease death, non-fatal myocardial infarction, or unplanned hospital admission for cardiac chest pain.

Ivabradine

Ivabradine is a heart rate-lowering agent that acts by selectively inhibiting the "funny" current (If) in the sinoatrial (SA) node. This mechanism of action is unique among antianginal drugs and allows for a reduction in heart rate without affecting myocardial contractility or blood pressure.

Mechanism of Action

The If current is a mixed sodium-potassium current that plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells in the SA node, thus regulating heart rate. By selectively inhibiting this current, ivabradine slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate. This reduction in heart rate decreases myocardial oxygen demand and increases the duration of diastole, allowing for improved coronary perfusion.

Signaling Pathway of Ivabradine

cluster_0 Sinoatrial (SA) Node Pacemaker Cell cluster_1 Therapeutic Intervention If_current Funny Current (If) Diastolic_Depolarization Spontaneous Diastolic Depolarization If_current->Diastolic_Depolarization Initiates Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines Ivabradine Ivabradine Ivabradine->If_current Selectively Inhibits

References

Comparative Analysis of CS-2100 and Fluoxetine on Cardiac Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known cardiac effects of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) and the investigational compound CS-2100. While extensive data exists for fluoxetine, information on the direct cardiac cellular effects of this compound is not publicly available. This guide, therefore, presents a comprehensive overview of fluoxetine's cardiac impact and discusses the potential cardiac effects of this compound based on its mechanism of action as a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist and sphingosine-1-phosphate receptor 3 (S1P3) antagonist.

Executive Summary

Fluoxetine, a widely prescribed antidepressant, has been shown to interact with multiple cardiac ion channels, leading to a complex electrophysiological profile with both potential anti-arrhythmic and pro-arrhythmic effects. In contrast, this compound, a compound developed by Daiichi Sankyo, is a selective S1P1 receptor agonist and S1P3 receptor antagonist. Its cardiac effects are predicted to be primarily mediated by the modulation of these receptors, which are known to influence heart rate and cardiac conduction. Direct comparative studies and specific data on the effects of this compound on cardiac ion channels and action potentials are not currently available in the public domain.

Fluoxetine: A Detailed Look at its Cardiac Cellular Effects

Fluoxetine's impact on cardiac cells is multifaceted, primarily involving the blockade of key ion channels that govern the cardiac action potential.

Electrophysiological Effects

Experimental data indicates that fluoxetine affects several critical ion channels in cardiomyocytes:

  • hERG (IKr) Potassium Channels: Fluoxetine is known to block the human ether-à-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization. This blockade can lead to a prolongation of the QT interval on an electrocardiogram (ECG), a risk factor for serious ventricular arrhythmias.

  • Voltage-Gated Sodium Channels (INa): Fluoxetine has been shown to inhibit cardiac sodium channels in a manner similar to Class I antiarrhythmic drugs. This can slow the upstroke of the cardiac action potential and potentially lead to conduction abnormalities.

  • Voltage-Gated Calcium Channels (ICa): Studies have demonstrated that fluoxetine can block L-type calcium channels in cardiac cells. This can result in a reduction in cardiac contractility and may also contribute to alterations in the action potential plateau.

These interactions with multiple ion channels can lead to changes in the cardiac action potential, including prolongation of its duration.

Quantitative Data on Fluoxetine's Cardiac Ion Channel Blockade

The following table summarizes the half-maximal inhibitory concentrations (IC50) of fluoxetine on various cardiac ion channels as reported in preclinical studies.

Ion ChannelCell TypeIC50 (µM)Reference
hERG (IKr)HEK293 cells3.1[1]
Nav1.5 (Peak INa)HEK293 cells39[2]
Cav1.2 (L-type ICa)Rat ventricular myocytes2.82[3]
Kv4.3 (Ito)Rat ventricular myocytes~10 (significant inhibition)[3]

This compound: A Mechanistic Overview of Potential Cardiac Effects

This compound is identified as 1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid, a potent and selective S1P1 receptor agonist and S1P3 receptor antagonist. Its effects on cardiac cells are anticipated to be mediated through these targets.

Role of S1P1 and S1P3 Receptors in the Heart
  • S1P1 Receptors: Predominantly expressed in cardiomyocytes, activation of S1P1 receptors is coupled to Gαi proteins, leading to a decrease in cyclic AMP (cAMP) levels. This can result in a negative inotropic effect (reduced contractility) and is also associated with a decrease in heart rate (bradycardia).[4]

  • S1P3 Receptors: These receptors are also present in the heart and are involved in regulating cardiac rhythm. Antagonism of S1P3 receptors has been suggested to have the potential to reverse or prevent atrioventricular (AV) block.

Predicted Cardiac Effects of this compound

Based on its mechanism of action, the following effects of this compound on cardiac cells can be hypothesized:

  • Bradycardia: As a potent S1P1 agonist, this compound is expected to cause a decrease in heart rate. This is a known class effect of S1P receptor modulators.

  • Effects on Cardiac Conduction: The S1P3 antagonist activity of this compound may influence cardiac conduction, potentially mitigating some of the bradycardic effects or offering therapeutic potential in conditions of impaired AV conduction.

  • Negative Inotropy: The S1P1-mediated reduction in cAMP could lead to a decrease in myocardial contractility.

It is crucial to note that these are predicted effects based on the known pharmacology of S1P receptors. Direct experimental data from studies on this compound in cardiac cells are required for confirmation.

Signaling Pathways and Experimental Workflows

Fluoxetine's Impact on Cardiac Ion Channels

fluoxetine_cardiac_channels cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects fluoxetine Fluoxetine hERG hERG (IKr) fluoxetine->hERG Block Nav1_5 Nav1.5 (INa) fluoxetine->Nav1_5 Block Cav1_2 Cav1.2 (ICa) fluoxetine->Cav1_2 Block repolarization Delayed Repolarization hERG->repolarization depolarization Slowed Depolarization Nav1_5->depolarization plateau Altered Plateau Cav1_2->plateau AP Cardiac Action Potential Prolongation repolarization->AP depolarization->AP plateau->AP

Caption: Fluoxetine's blockade of multiple cardiac ion channels.

Predicted Signaling Pathway for this compound in Cardiomyocytes

CS2100_S1P_pathway cluster_receptors S1P Receptors cluster_signaling Downstream Signaling cluster_effects Cardiac Effects CS2100 This compound S1P1 S1P1 CS2100->S1P1 Agonist S1P3 S1P3 CS2100->S1P3 Antagonist Gai Gαi S1P1->Gai Conduction_Mod Modulation of Cardiac Conduction S1P3->Conduction_Mod AC Adenylate Cyclase Gai->AC Inhibition cAMP ↓ cAMP AC->cAMP Bradycardia Bradycardia cAMP->Bradycardia NegInotropy Negative Inotropy cAMP->NegInotropy AV_Conduction Potential AV Conduction Modulation Conduction_Mod->AV_Conduction

Caption: Predicted signaling pathways of this compound in cardiac cells.

Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To determine the effect of a test compound on specific cardiac ion currents (e.g., IKr, INa, ICa).

Methodology:

  • Cell Preparation: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or isolated primary cardiomyocytes are cultured on glass coverslips.

  • Whole-Cell Patch-Clamp: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage, and voltage steps are applied to elicit specific ion currents.

  • Data Acquisition: Currents are recorded in the absence (baseline) and presence of varying concentrations of the test compound.

  • Analysis: The peak current amplitude is measured, and concentration-response curves are generated to determine the IC50 value.

Calcium Imaging in Cardiomyocytes

Objective: To assess the effect of a test compound on intracellular calcium transients in beating cardiomyocytes.

Methodology:

  • Cell Preparation and Dye Loading: Cardiomyocytes are plated on glass-bottom dishes and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Live-Cell Imaging: The cells are placed on a confocal microscope stage equipped with an environmental chamber to maintain physiological conditions.

  • Baseline Recording: Spontaneous or electrically stimulated calcium transients are recorded before the addition of the test compound.

  • Compound Application: The test compound is added to the culture medium, and calcium transients are recorded at various time points.

  • Data Analysis: The amplitude, frequency, and kinetics (rise and decay times) of the calcium transients are analyzed to determine the compound's effect.

Experimental Workflow for Comparative Cardiac Safety Assessment

workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assays cluster_invivo In Vivo Studies start Start: Compound Selection (this compound vs. Fluoxetine) patch_clamp Patch-Clamp Electrophysiology (hERG, Nav1.5, Cav1.2) start->patch_clamp calcium_imaging Calcium Imaging (hiPSC-CMs) start->calcium_imaging mea Multi-Electrode Array (Field Potential Duration) start->mea data_analysis Data Analysis and Comparison (IC50, APD changes, etc.) patch_clamp->data_analysis calcium_imaging->data_analysis mea->data_analysis langendorff Langendorff Perfused Heart (ECG, Contractility) telemetry Telemetry in Large Animals (ECG, Hemodynamics) langendorff->telemetry risk_assessment Cardiac Risk Assessment telemetry->risk_assessment data_analysis->langendorff

Caption: Workflow for comparative cardiovascular safety assessment.

Conclusion

Fluoxetine exhibits a well-characterized but complex profile of cardiac cellular effects, primarily through the blockade of multiple ion channels. This can lead to both therapeutic and adverse cardiac outcomes. The cardiac effects of this compound, while not directly studied at the cellular level in publicly available literature, are predicted to be driven by its potent and selective modulation of S1P1 and S1P3 receptors. This would likely result in bradycardia and potential alterations in cardiac conduction.

A definitive comparative analysis of the cardiac safety and efficacy of this compound and fluoxetine will require direct, head-to-head preclinical studies employing the experimental protocols outlined in this guide. Such studies are essential to fully elucidate the electrophysiological and cellular effects of this compound and to accurately compare its cardiac risk-benefit profile to that of established drugs like fluoxetine.

References

CS-2100: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cross-reactivity profile of CS-2100, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, with other S1P receptor modulators. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's selectivity and potential for off-target effects.

Executive Summary

This compound is a highly selective S1P1 receptor agonist with an EC50 value of 4.0 nM for the human S1P1 receptor.[1] Notably, it demonstrates over 5000-fold selectivity against the S1P3 receptor, a key factor in mitigating potential cardiovascular side effects associated with non-selective S1P receptor modulation.[1] This guide summarizes the available cross-reactivity data for this compound and compares it with other commercially available S1P receptor modulators, providing detailed experimental protocols for the key assays used to determine receptor selectivity.

Comparative Cross-Reactivity Data

The following table summarizes the receptor activity profile of this compound in comparison to other well-characterized S1P receptor modulators. The data highlights the exceptional selectivity of this compound for the S1P1 receptor.

CompoundS1P1 (EC50/Ki, nM)S1P2 (EC50/Ki, nM)S1P3 (EC50/Ki, nM)S1P4 (EC50/Ki, nM)S1P5 (EC50/Ki, nM)
This compound 4.0 >10,000 >20,000 >10,000 >10,000
Fingolimod-P0.3-0.6>10,0000.5-1.00.7-1.31.0-2.0
Siponimod0.39>1000>1000>10000.98
Ozanimod1.03>10,000>10,000>10,0008.6
Ponesimod0.4>1000>1000>1000>1000

Data for competitor compounds is compiled from publicly available literature and databases. While efforts have been made to ensure accuracy, direct head-to-head comparative studies may yield slightly different values.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cross-reactivity and functional activity of S1P receptor modulators.

Radioligand Binding Assay for S1P1 and S1P3 Receptors

This assay is employed to determine the binding affinity (Ki) of a test compound to the S1P1 and S1P3 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells stably expressing human S1P1 or S1P3 receptors.

  • [³²P]S1P (Radioligand)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA.

  • Test compound (e.g., this compound) at various concentrations.

  • Unlabeled S1P for determining non-specific binding.

  • GF/B filter plates.

  • Scintillation counter.

Procedure:

  • Thaw the membrane preparations on ice.

  • Dilute the test compound to the desired concentrations in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution, and 50 µL of the membrane preparation.

  • Add 50 µL of [³²P]S1P to each well at a final concentration of ~0.1-0.5 nM.

  • For non-specific binding control wells, add a high concentration of unlabeled S1P.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the GF/B filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM HEPES, pH 7.4).

  • Dry the filter plate and add scintillation cocktail.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the agonist-induced activation of G-proteins coupled to the S1P1 receptor.

Materials:

  • Membrane preparations from cells expressing the human S1P1 receptor.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, 0.1% fatty acid-free BSA.

  • Test compound (e.g., this compound) at various concentrations.

  • GTPγS for determining non-specific binding.

  • GF/C filter plates.

  • Scintillation counter.

Procedure:

  • Thaw the membrane preparations on ice.

  • Dilute the test compound to the desired concentrations in the assay buffer.

  • In a 96-well plate, add 25 µL of assay buffer, 25 µL of the test compound dilution, and 50 µL of the membrane preparation.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of [³⁵S]GTPγS to each well at a final concentration of ~0.1-0.5 nM.

  • For non-specific binding control wells, add a high concentration of unlabeled GTPγS.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the GF/C filter plate.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter plate and add scintillation cocktail.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the net agonist-stimulated [³⁵S]GTPγS binding.

  • Determine the EC50 and Emax values by non-linear regression analysis.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Membrane Preparation (S1P1-expressing cells) incubation Incubation (60 min, RT) prep_membranes->incubation prep_radioligand Radioligand ([³²P]S1P) prep_radioligand->incubation prep_compound Test Compound (this compound) prep_compound->incubation filtration Filtration (GF/B plate) incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding calc_ic50 Determine IC50 calc_binding->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for Radioligand Binding Assay.

G CS2100 This compound S1P1 S1P1 Receptor CS2100->S1P1 Binds G_protein Gi/o Protein S1P1->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Signaling cAMP->Downstream

Caption: this compound Signaling Pathway via S1P1.

References

Benchmarking CS-2100: A Comparative Performance Analysis Against Known Ion Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive performance benchmark of the novel compound CS-2100 against a curated panel of well-established ion channel blockers. Designed for researchers, scientists, and drug development professionals, this document provides an objective comparison of this compound's efficacy, supported by detailed experimental protocols and quantitative data. The primary focus of this analysis is on voltage-gated sodium channels (Nav), critical mediators of action potential initiation and propagation in excitable cells.

Executive Summary: Comparative Efficacy

The inhibitory potency of this compound was evaluated against a selection of known sodium channel blockers. The half-maximal inhibitory concentration (IC50) was determined using automated patch-clamp electrophysiology on cell lines stably expressing the human Nav1.5 channel isoform. A lower IC50 value indicates greater potency.

CompoundTarget Ion Channel(s)IC50 (µM)Primary Therapeutic Use
This compound (Hypothetical Data) Nav1.5 1.2 Under Investigation
Tetrodotoxin (TTX)Pan-Nav Blocker~0.02Research Toxin
LidocaineNav Channels>100Local Anesthetic, Antiarrhythmic
FlecainideNav1.5, hERG~5Antiarrhythmic

Note: Data for benchmark compounds are derived from publicly available literature and may vary based on experimental conditions.

Detailed Experimental Protocols

The following section outlines the standardized methodology employed to generate the comparative performance data.

Automated Patch-Clamp Electrophysiology

Objective: To quantify the dose-dependent inhibition of Nav1.5 channels by this compound and benchmark compounds.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human SCN5A gene, which encodes the Nav1.5 alpha subunit, were used for all experiments.[1]

Methodology:

  • Cell Preparation: Cells were cultured to 80-90% confluency and harvested using standard enzymatic dissociation. The resulting single-cell suspension was maintained in an extracellular solution at room temperature.

  • Compound Preparation: this compound and benchmark blockers were dissolved in appropriate solvents to create high-concentration stock solutions. Serial dilutions were then prepared in the extracellular recording solution to achieve the final desired concentrations for dose-response analysis.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings were performed using a high-throughput automated patch-clamp system.[1]

    • A specific voltage protocol was applied to elicit Nav1.5 currents. From a holding potential of -120 mV, cells were depolarized to 0 mV for 20 milliseconds to activate the channels.[1]

    • Stable baseline currents were established before the application of any test compounds.

    • Increasing concentrations of this compound or a benchmark compound were perfused over the cells, and the resulting inhibition of the peak inward sodium current was recorded.

  • Data Analysis:

    • The peak current amplitude at each compound concentration was measured and normalized to the baseline current to determine the percentage of inhibition.

    • The resulting data points were plotted on a concentration-response curve, which was then fitted with a Hill equation to calculate the IC50 value for each compound.[2]

Visualized Pathways and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.

cluster_membrane Cell Membrane cluster_extra cluster_intra Nav Voltage-Gated Na+ Channel (Nav1.5) Depolarization Membrane Depolarization Nav->Depolarization Na+ Influx Stimulus Depolarizing Stimulus Stimulus->Nav Activates AP Action Potential Depolarization->AP Initiates Blocker This compound Blocker->Nav Blocks

Caption: Voltage-Gated Sodium Channel Signaling Pathway.

A Cell Line Preparation (CHO-Nav1.5) C Automated Patch-Clamp Experiment A->C B Compound Dilution Series (this compound & Benchmarks) B->C D Record Current Inhibition vs. Concentration C->D E Dose-Response Analysis (IC50 Calculation) D->E F Performance Comparison E->F

Caption: Experimental Workflow for IC50 Determination.

References

Unraveling "CS-2100": A Look into Disparate Research Landscapes

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of published research and clinical trial data reveals that the designation "CS-2100" does not correspond to a singular, well-defined product within the life sciences and drug development landscape. Instead, the term appears across varied and unrelated fields, from clinical diagnostics and therapeutics to computer science. This guide provides a comparative overview of the distinct entities identified as "this compound" or similar, highlighting their specific applications and the available data for each.

I. Therapeutic Candidates: A Tale of Two Modalities

Two distinct therapeutic agents, RCT2100 and AB-2100 , bear a resemblance to the queried term and are currently in clinical development. However, they represent fundamentally different approaches to disease treatment.

A. RCT2100: An Inhaled mRNA Therapy for Cystic Fibrosis

RCT2100 is an investigational messenger RNA (mRNA) therapy designed to treat Cystic Fibrosis (CF).[1][2] Developed by ReCode Therapeutics, this treatment aims to deliver functional cystic fibrosis transmembrane conductance regulator (CFTR) mRNA to the lungs of CF patients.[1][2] This approach is particularly significant for the 10-15% of CF patients with genetic mutations that prevent the production of any CFTR protein, rendering them unresponsive to currently approved CFTR modulators.[3]

Experimental Approach: The ongoing multi-part Phase 1/2 clinical trial for RCT2100 is designed to assess the safety, tolerability, and biodistribution of the inhaled therapy. The study includes single ascending doses in healthy volunteers and multiple ascending doses in CF patients. A key part of the trial is also evaluating the co-administration of RCT2100 with ivacaftor, a CFTR modulator, to explore potential synergistic effects. The primary mode of delivery is via a nebulizer, which transforms the liquid medication into a mist for inhalation.

B. AB-2100: A CAR-T Cell Therapy for Clear Cell Renal Cell Carcinoma

In the realm of oncology, AB-2100 is an autologous CAR-T cell therapy being developed for the treatment of clear cell renal cell carcinoma (ccRCC). This therapy employs an innovative "AND" logic gate, requiring the presence of two antigens, PSMA and CA9, to initiate tumor cell killing. This dual-antigen targeting strategy is designed to enhance tumor specificity and minimize off-tumor toxicities.

Mechanism of Action: The AB-2100 CAR-T cells are engineered to first be "primed" by encountering PSMA, which is expressed on the tumor neovasculature. This priming event then induces the expression of a CAR that targets CA9, an antigen widely expressed on ccRCC cells. Preclinical studies have demonstrated that this sequential activation leads to the selective eradication of dual-antigen expressing tumors.

II. A Diagnostic Application: The Sysmex CS-2100i

In the clinical diagnostics space, the Sysmex CS-2100i is an automated coagulation analyzer. One of its applications is the measurement of D-dimer levels in plasma, which is a critical step in the diagnosis of conditions like venous thromboembolism (VTE).

Experimental Protocol for D-dimer Measurement: A typical protocol involving the Sysmex CS-2100i for D-dimer analysis, as described in published research, involves the following steps:

  • Sample Collection: Venous blood is collected from the patient.

  • Sample Processing: The blood sample is centrifuged at 1800×g for 10 minutes to separate the plasma.

  • Storage: The plasma is stored at -20 degrees Celsius for a maximum of 4 weeks.

  • Analysis: The D-dimer levels are measured using a specific assay, such as the INNOVANCE® D-dimer assay, on the Sysmex CS-2100i analyzer.

III. An Unrelated Field: CS2100 in Computer Science

It is important to note that the term "CS2100" also refers to a university-level course in Computer Organisation. This course covers fundamental concepts of computer architecture, including data representation, digital logic, and assembly language. This usage of "CS2100" is entirely unrelated to the life sciences or drug development fields.

IV. Comparative Summary

The following table summarizes the key characteristics of the different "this compound" entities identified:

Designation Product/Entity Type Field Application/Purpose Key Features
RCT2100 Investigational mRNA TherapyTherapeutics (Cystic Fibrosis)Treatment of Cystic FibrosisInhaled delivery, provides functional CFTR mRNA.
AB-2100 Investigational CAR-T Cell TherapyTherapeutics (Oncology)Treatment of clear cell renal cell carcinomaDual-antigen targeting (PSMA and CA9), "AND" logic gate.
Sysmex CS-2100i Automated Coagulation AnalyzerClinical DiagnosticsMeasurement of coagulation parameters (e.g., D-dimer)Automated analysis of plasma samples.
CS2100 University CourseComputer ScienceEducation in Computer OrganisationCovers topics like computer architecture and digital logic.

V. Visualizing the Concepts

To further clarify the distinct nature of these entities, the following diagrams illustrate their respective workflows and mechanisms.

RCT2100_Workflow cluster_drug RCT2100 Delivery cluster_patient Patient RCT2100_mRNA CFTR mRNA Therapy (RCT2100) Nebulizer Nebulizer RCT2100_mRNA->Nebulizer Formulated Inhaled_Aerosol Inhaled Aerosol Nebulizer->Inhaled_Aerosol Converts to Lung_Cells Lung Epithelial Cells Inhaled_Aerosol->Lung_Cells Delivered to Protein_Production Functional CFTR Protein Production Lung_Cells->Protein_Production mRNA translated in Improved_Function Improved Ion Transport & Mucus Clearance Protein_Production->Improved_Function Leads to

Caption: Workflow for RCT2100 inhaled mRNA therapy in Cystic Fibrosis.

AB2100_Mechanism cluster_priming Step 1: Priming cluster_activation Step 2: Activation & Targeting AB2100_Cell AB-2100 CAR-T Cell Tumor_Vasculature Tumor Vasculature (Expressing PSMA) AB2100_Cell->Tumor_Vasculature Binds to PSMA CAR_Expression Induces CA9-CAR Expression Tumor_Vasculature->CAR_Expression Triggers Tumor_Cell ccRCC Tumor Cell (Expressing CA9) CAR_Expression->Tumor_Cell CAR targets CA9 on Tumor_Lysis Tumor Cell Lysis Tumor_Cell->Tumor_Lysis Results in

Caption: Mechanism of action for AB-2100 dual-antigen targeting CAR-T therapy.

Sysmex_Workflow Blood_Sample Venous Blood Sample Centrifugation Centrifugation (1800g, 10 min) Blood_Sample->Centrifugation Plasma Plasma (Stored at -20°C) Centrifugation->Plasma Sysmex_Analyzer Sysmex CS-2100i Analyzer Plasma->Sysmex_Analyzer D_dimer_Result D-dimer Level Measurement Sysmex_Analyzer->D_dimer_Result

Caption: Experimental workflow for D-dimer measurement using the Sysmex CS-2100i.

References

A Head-to-Head Comparison of Established and Novel Therapies for Angina Pectoris

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of therapeutic alternatives for researchers, scientists, and drug development professionals.

Introduction

Angina pectoris, characterized by chest pain resulting from myocardial ischemia, remains a significant clinical challenge. While numerous pharmacological and interventional therapies have been developed, the search for more effective and better-tolerated treatments is ongoing. This guide provides a head-to-head comparison of established and novel therapeutic strategies for the management of angina.

Initial searches for a specific therapeutic agent designated "CS-2100" did not yield information on a recognized treatment for angina within the current scientific literature. Therefore, this guide will focus on a comprehensive comparison of well-established anti-anginal drug classes and a novel device-based therapy, the Coronary Sinus (CS) Reducer, for which clinical data is available. This comparative analysis is intended to provide a valuable resource for researchers, scientists, and professionals involved in the development of future anti-anginal therapies.

The Pathophysiology of Angina Pectoris

Angina is the primary symptom of myocardial ischemia, which occurs when the heart's oxygen demand exceeds its supply.[1][2] This imbalance is most commonly caused by atherosclerotic plaques in the coronary arteries, which limit blood flow.[3][4] The condition can be exacerbated by factors that increase myocardial oxygen demand, such as physical exertion or emotional stress.[2]

Established Pharmacological Therapies for Angina

The cornerstone of angina management involves lifestyle modifications and pharmacological interventions aimed at restoring the balance between myocardial oxygen supply and demand. The primary classes of anti-anginal drugs include beta-blockers, calcium channel blockers, and nitrates.

Beta-Blockers

Beta-blockers are often considered first-line therapy for angina. They act by blocking the effects of adrenaline on the heart, leading to a reduction in heart rate, blood pressure, and myocardial contractility. This, in turn, decreases the heart's oxygen demand.

Calcium Channel Blockers

Calcium channel blockers (CCBs) work by relaxing and widening blood vessels, which increases blood flow to the heart. They achieve this by inhibiting the influx of calcium into vascular smooth muscle cells and cardiac muscle cells. Non-dihydropyridine CCBs also have the added effect of slowing the heart rate.

Nitrates

Nitrates, such as nitroglycerin, are potent vasodilators that primarily relax the veins, reducing the amount of blood returning to the heart (preload). This decreases the workload on the heart and its oxygen demand. Nitrates can be used for acute relief of angina symptoms or for long-term prevention.

Ranolazine

Ranolazine is a newer anti-anginal agent with a unique mechanism of action that is not fully understood. It is believed to work by inhibiting the late sodium current in cardiac cells, which helps to improve the metabolic efficiency of the heart muscle.

A Novel Device-Based Therapy: The Coronary Sinus (CS) Reducer

For patients with refractory angina who are not candidates for further revascularization, the Coronary Sinus (CS) Reducer offers a novel treatment approach. This device is a small, hourglass-shaped stent that is implanted in the coronary sinus, the main vein that drains blood from the heart muscle.

The CS Reducer creates a controlled narrowing of the coronary sinus, which increases the pressure in the coronary venous system. This is thought to redistribute blood flow to ischemic areas of the myocardium, improving oxygen supply.

Comparative Efficacy of Angina Therapies

The efficacy of different angina therapies is typically assessed in clinical trials by measuring improvements in angina frequency, exercise tolerance, and quality of life. The following table summarizes key efficacy data from studies on established and novel angina treatments.

TherapyMechanism of ActionKey Efficacy EndpointsSupporting Clinical Trial Data
Beta-Blockers Decrease heart rate, blood pressure, and contractility, reducing myocardial oxygen demand.Reduction in angina episodes and improved exercise tolerance.Widely established in numerous clinical trials and recommended as first-line therapy.
Calcium Channel Blockers Vasodilation of coronary and peripheral arteries, increasing coronary blood flow and reducing afterload.Reduction in angina frequency and improved exercise duration.Proven anti-anginal effects comparable to beta-blockers.
Nitrates Venodilation, reducing preload and myocardial oxygen demand.Rapid relief of acute angina symptoms and prophylactic prevention of angina.A mainstay of angina treatment for decades.
Ranolazine Inhibition of the late sodium current, improving myocardial metabolism.Reduction in angina frequency, particularly in combination with other anti-anginal drugs.Multiple randomized trials have demonstrated its efficacy.
Coronary Sinus (CS) Reducer Creates a pressure gradient in the coronary sinus to redistribute blood to ischemic subendocardium.Significant improvement in Canadian Cardiovascular Society (CCS) angina class and Seattle Angina Questionnaire (SAQ) scores.The COSIRA trial, a sham-controlled randomized trial, demonstrated a significant reduction in angina symptoms. A meta-analysis of several studies also showed promising anti-anginal efficacy.

Safety and Side Effect Profiles

The choice of anti-anginal therapy is also guided by the safety and side effect profile of each treatment.

TherapyCommon Side Effects
Beta-Blockers Fatigue, bradycardia, hypotension, bronchospasm.
Calcium Channel Blockers Headache, flushing, peripheral edema, constipation (non-dihydropyridines).
Nitrates Headache, dizziness, flushing, orthostatic hypotension.
Ranolazine Dizziness, headache, constipation, nausea.
Coronary Sinus (CS) Reducer The implantation procedure carries small risks, including device migration. Overall safety has been favorable in clinical trials.

Experimental Protocols: A Representative Clinical Trial Design

Clinical trials evaluating angina therapies are crucial for establishing their efficacy and safety. The design of these trials often involves a randomized, controlled methodology. A representative example is the Randomized Intervention Treatment of Angina (RITA-2) trial , which compared percutaneous transluminal coronary angioplasty (PTCA) with continued medical management.

RITA-2 Trial Protocol Summary:

  • Objective: To compare the long-term outcomes of a strategy of PTCA versus continued medical management in patients with coronary artery disease.

  • Study Design: A randomized, multicenter clinical trial.

  • Patient Population: 1018 patients with arteriographically proven coronary artery disease.

  • Intervention: Patients were randomized to either an initial strategy of PTCA (n=504) or continued medical management (n=514).

  • Endpoints: The primary endpoints included death and myocardial infarction. Secondary endpoints included the need for subsequent revascularization and health service costs.

  • Follow-up: Patients were followed for a mean of 3 years.

  • Results: The trial provided valuable data on the comparative costs and outcomes of the two treatment strategies, showing a higher initial cost with PTCA.

More recent trials, such as the ORBITA trials , have employed sham-controlled designs to more rigorously assess the placebo effect of interventions like percutaneous coronary intervention (PCI).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes involved in angina treatment can aid in understanding their mechanisms and clinical evaluation.

Signaling_Pathways cluster_Beta_Blocker Beta-Blocker Pathway cluster_CCB Calcium Channel Blocker Pathway cluster_Nitrate Nitrate Pathway cluster_CS_Reducer Coronary Sinus Reducer Mechanism Adrenaline Adrenaline Beta_Receptor Beta_Receptor Adrenaline->Beta_Receptor blocks Heart_Rate Heart_Rate Beta_Receptor->Heart_Rate decreases Contractility Contractility Beta_Receptor->Contractility decreases Myocardial_Oxygen_Demand Myocardial_Oxygen_Demand Heart_Rate->Myocardial_Oxygen_Demand reduces Contractility->Myocardial_Oxygen_Demand reduces Calcium_Channel Calcium_Channel Calcium_Influx Calcium_Influx Calcium_Channel->Calcium_Influx blocks Vascular_Smooth_Muscle Vascular_Smooth_Muscle Calcium_Influx->Vascular_Smooth_Muscle relaxes Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation causes Coronary_Blood_Flow Coronary_Blood_Flow Vasodilation->Coronary_Blood_Flow increases Nitrates Nitrates Nitric_Oxide Nitric_Oxide Nitrates->Nitric_Oxide releases Guanylate_Cyclase Guanylate_Cyclase Nitric_Oxide->Guanylate_Cyclase activates cGMP cGMP Guanylate_Cyclase->cGMP increases Venous_Dilation Venous_Dilation cGMP->Venous_Dilation causes Preload Preload Venous_Dilation->Preload reduces Preload->Myocardial_Oxygen_Demand reduces CS_Reducer CS_Reducer Coronary_Sinus_Narrowing Coronary_Sinus_Narrowing CS_Reducer->Coronary_Sinus_Narrowing creates Coronary_Venous_Pressure Coronary_Venous_Pressure Coronary_Sinus_Narrowing->Coronary_Venous_Pressure increases Blood_Flow_Redistribution Blood_Flow_Redistribution Coronary_Venous_Pressure->Blood_Flow_Redistribution promotes Ischemic_Myocardium Ischemic_Myocardium Blood_Flow_Redistribution->Ischemic_Myocardium improves perfusion to

Caption: Signaling pathways of major anti-anginal therapies.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Stable Angina) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Angina Frequency, Exercise Tolerance, QoL) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Investigational Treatment (e.g., this compound or CS Reducer) Randomization->Treatment_A Treatment_B Control or Established Therapy (e.g., Placebo or Beta-Blocker) Randomization->Treatment_B Follow_Up Follow-up Period Treatment_A->Follow_Up Treatment_B->Follow_Up Endpoint_Assessment Endpoint Assessment (Primary and Secondary Endpoints) Follow_Up->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis Results_Publication Results Publication Data_Analysis->Results_Publication

Caption: A typical workflow for a randomized controlled clinical trial in angina.

Conclusion

The management of angina pectoris involves a multifaceted approach, with several established pharmacological options and emerging device-based therapies. While traditional medications like beta-blockers, calcium channel blockers, and nitrates remain the cornerstone of treatment, novel approaches such as the Coronary Sinus Reducer provide a promising alternative for patients with refractory symptoms. The continuous evolution of our understanding of angina pathophysiology and the development of innovative therapies underscore the importance of ongoing research and head-to-head comparative studies to optimize patient outcomes. This guide provides a foundational comparison to aid researchers and clinicians in this endeavor.

References

Unraveling the Identity of CS-2100 in Drug Development Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to provide a statistical validation and comparison guide for "CS-2100" have revealed a significant ambiguity in its identification within the drug development and life sciences landscape. Extensive searches have not yielded a clear product, compound, or experimental platform under this designation relevant to researchers, scientists, and drug development professionals.

The term "this compound" predominantly corresponds to a computer science course at several universities and a clock generator integrated circuit from Cirrus Logic. This discrepancy suggests that "this compound" may be an internal project name, a new or niche product with a limited public footprint, or a term that has been inadvertently misrepresented.

Without a definitive identification of this compound in a relevant context, a comprehensive comparison guide with quantitative data, experimental protocols, and signaling pathway visualizations cannot be constructed.

To proceed with a detailed analysis, further clarification on the nature of this compound is required. Specifically, information regarding:

  • The type of product: Is it a small molecule inhibitor, a monoclonal antibody, a cell line, a diagnostic assay, or a piece of software?

  • The manufacturer or originating institution: Which company or research group is responsible for its development?

  • The biological target or pathway: What is the intended molecular target or signaling cascade that this compound interacts with?

  • Any associated publications or patents: Are there any scientific documents that describe its properties and use?

Upon receiving more specific details, a thorough and accurate comparison guide can be generated to meet the needs of the research and drug development community.

Safety Operating Guide

Proper Disposal Procedures for CS-2100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of CS-2100

The proper disposal of laboratory chemicals is crucial for ensuring the safety of personnel and protecting the environment. This document provides a comprehensive guide to the proper disposal procedures for the chemical compound this compound, identified as 1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid with the chemical formula C25H23N3O4S and CAS number 913827-99-3.[1]

While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on general best practices for the disposal of laboratory research chemicals. It is imperative to handle this compound with care and to adhere to all local, state, and federal regulations regarding chemical waste disposal.

I. Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn, including but not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (Neoprene or rubber gloves are recommended)

  • A lab coat or other protective clothing

  • Closed-toe shoes

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation. Ensure that an eyewash station and safety shower are readily accessible.

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste are the first steps in the disposal process.

  • Waste Characterization: this compound waste should be treated as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated and clearly labeled waste container. Incompatible materials must be stored separately to prevent dangerous reactions. As a general guideline, keep acids, bases, oxidizers, and solvents in separate containers.

III. Disposal Procedures for Unused or Expired this compound

Unused or expired this compound must be disposed of as hazardous chemical waste.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and "1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid"), and the primary hazards associated with the compound (if known).

  • Container Condition: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • Waste Collection: Collect the waste in the designated container, ensuring not to overfill it. Leave at least 10% headspace to allow for expansion.

  • Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.

  • Disposal Request: Once the container is full or the waste is ready for disposal, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.

IV. Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must also be disposed of as hazardous waste.

  • Collection: Collect all contaminated solid waste in a designated, leak-proof container that is clearly labeled as "Hazardous Waste" and includes the name of the chemical.

  • Disposal: Dispose of the contaminated solid waste through your institution's EHS department, following the same procedure as for the unused chemical.

V. Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before disposal.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent that can dissolve this compound.

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[2][3]

  • Container Disposal: Once triple-rinsed, the container can be disposed of in the regular trash or recycled, depending on institutional policies. Deface or remove the original label before disposal.[4]

VI. Spill and Emergency Procedures

In the event of a spill of this compound, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Notify: Alert your supervisor and your institution's EHS department.

  • Control: If it is safe to do so, control the source of the spill.

  • Cleanup: Spill cleanup should only be performed by trained personnel. The cleanup materials must be disposed of as hazardous waste.

Quantitative Data Summary

As a specific Safety Data Sheet for this compound is not available, no quantitative data for disposal, such as specific concentration limits for sewer disposal or reportable quantities, can be provided. All waste containing this compound should be considered hazardous and disposed of through an approved hazardous waste vendor.

ParameterGuidelineSource
pH for Neutralization5-10 for sewer disposal (if non-toxic)[5]
Container HeadspaceLeave at least 10%General Best Practice
Empty Container RinsingTriple rinse with a suitable solvent

Experimental Protocols

Protocol for Triple Rinsing of Empty this compound Containers:

  • Select a solvent in which this compound is soluble.

  • Add a small amount of the solvent to the empty container, ensuring to wet all interior surfaces.

  • Securely cap the container and shake it for at least 30 seconds.

  • Pour the rinsate into a designated hazardous waste container for liquid waste.

  • Repeat steps 2-4 two more times.

  • Allow the container to air dry in a fume hood before disposal.

Logical Workflow for this compound Disposal

CS2100_Disposal_Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway cluster_final_disposal Final Disposal cluster_rinsate Rinsate Management ppe Wear Appropriate PPE fume_hood Work in Fume Hood unused_chemical Unused/Expired this compound collect_liquid Collect in Labeled Hazardous Waste Container unused_chemical->collect_liquid contaminated_materials Contaminated Materials collect_solid Collect in Labeled Hazardous Waste Container contaminated_materials->collect_solid empty_containers Empty Containers triple_rinse Triple Rinse Container empty_containers->triple_rinse ehs_pickup EHS Waste Pickup collect_liquid->ehs_pickup collect_solid->ehs_pickup regular_trash Dispose as Regular Trash triple_rinse->regular_trash After Rinsing & Defacing Label collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->ehs_pickup

Caption: Logical workflow for the proper disposal of this compound and associated waste materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CS-2100
Reactant of Route 2
CS-2100

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.